molecular formula C4H9NO B12102424 2-Aminobut-3-en-1-ol

2-Aminobut-3-en-1-ol

Cat. No.: B12102424
M. Wt: 87.12 g/mol
InChI Key: RKBAYXYCMQLBCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminobut-3-en-1-ol is a useful research compound. Its molecular formula is C4H9NO and its molecular weight is 87.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Aminobut-3-en-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Aminobut-3-en-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminobut-3-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-2-4(5)3-6/h2,4,6H,1,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBAYXYCMQLBCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

87.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"2-Aminobut-3-en-1-ol" fundamental properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2-Aminobut-3-en-1-ol Subtitle: A Versatile Chiral Allylic Amino Alcohol for Diversity-Oriented Synthesis

Executive Summary

2-Aminobut-3-en-1-ol (commonly known as Vinylglycinol ) is a high-value chiral building block belonging to the class of allylic amino alcohols. Distinguished by its dense functionality—comprising a primary amine, a primary alcohol, and a terminal alkene within a four-carbon framework—it serves as a critical linchpin in the synthesis of complex peptidomimetics, alkaloids, and heterocyclic pharmaceutical intermediates.

This guide provides a comprehensive technical analysis of 2-aminobut-3-en-1-ol, focusing on its stereoselective synthesis, reactivity profile in olefin metathesis, and handling protocols for drug development applications.

Chemical Identity & Physical Properties

The compound exists primarily as two enantiomers: (S)-2-aminobut-3-en-1-ol (derived from L-amino acids) and its (R)-counterpart. The hydrochloride salt is the preferred form for storage due to the instability of the free base.

Table 1: Physicochemical Specifications

PropertySpecificationNotes
IUPAC Name 2-Aminobut-3-en-1-ol
Common Name Vinylglycinol
CAS Number 219803-57-3 (S-isomer HCl)91028-76-1 (Racemic)Verify specific isomer CAS before ordering.[1][2]
Molecular Formula C₄H₉NO (Free Base)C₄H₁₀ClNO (HCl Salt)
Molecular Weight 87.12 g/mol (Free Base)123.58 g/mol (HCl Salt)
Physical State Hygroscopic solid (HCl salt)Colorless oil (Free base)Free base polymerizes upon prolonged standing.
Boiling Point ~174.6°C (Predicted, Free Base)Rarely distilled; typically used crude or as salt.
Solubility Water, Methanol, DMSOLow solubility in non-polar solvents (Hexane).
pKa ~9.5 (Amine conjugate acid)Typical for primary aliphatic amines.
Storage -20°C or 2-8°CHygroscopic; store under Argon/Nitrogen.

Synthetic Routes & Production

The synthesis of enantiopure 2-aminobut-3-en-1-ol is non-trivial due to the propensity of the


-unsaturated system to isomerize to the thermodynamically stable 

-isomer (crotyl derivative). Two authoritative pathways are described below.
Method A: The "Chiral Pool" Methionine Route (Rapoport Modification)

This classical route leverages L-Methionine to generate L-Vinylglycine, which is subsequently reduced. It ensures high optical purity (>99% ee) but requires careful handling of the sulfoxide intermediate.

  • Oxidation: L-Methionine is oxidized to Methionine Sulfoxide.[3]

  • Pyrolysis: Thermolysis (Kugelrohr distillation) effects a syn-elimination of methanesulfenic acid to yield protected Vinylglycine.

  • Reduction: The carboxylic acid is reduced (typically via mixed anhydride or ester) to the alcohol.

Method B: Pd-Catalyzed DYKAT (Trost Method)

For access to either enantiomer from achiral starting materials, the Dynamic Kinetic Asymmetric Transformation (DYKAT) of butadiene monoepoxide is the industry standard.

  • Substrate: Butadiene monoepoxide (racemic).[4]

  • Catalyst: Pd(0) complex with Trost chiral ligands (e.g.,

    
    -DACH-Phenyl Trost Ligand).
    
  • Nucleophile: Phthalimide (nitrogen source).[4]

  • Mechanism: The Pd catalyst rapidly equilibrates the

    
    -allyl intermediate, allowing the nucleophile to attack selectively, establishing the chiral center.
    
  • Deprotection: Hydrazinolysis yields the free amino alcohol.

Synthesis_Pathways cluster_0 Method A: Chiral Pool cluster_1 Method B: DYKAT Methionine L-Methionine (Chiral Pool) Sulfoxide Methionine Sulfoxide Methionine->Sulfoxide Oxidation (NaIO4) VinylGly L-Vinylglycine (Protected) Sulfoxide->VinylGly Pyrolysis (160°C) -MeSOH VinylGlycinol 2-Aminobut-3-en-1-ol (Target) VinylGly->VinylGlycinol Reduction (LiBH4/TMSCl) BME Butadiene Monoepoxide (Racemic) PiAllyl Pd-π-Allyl Complex (Rapid Equilibration) BME->PiAllyl Pd(0) / Trost Ligand Phth_Int Chiral Phthalimide Intermediate PiAllyl->Phth_Int DYKAT (Nucleophilic Attack) Phth_Int->VinylGlycinol Deprotection (N2H4)

Figure 1: Comparative synthetic pathways. Method A utilizes the chiral pool (Methionine), while Method B employs Pd-catalyzed asymmetric alkylation.

Reactivity Profile & Applications

The utility of 2-aminobut-3-en-1-ol stems from its orthogonal reactivity. It possesses three distinct reactive sites: the Amine (N) , the Alcohol (O) , and the Alkene (C=C) .

Orthogonal Protection Strategies

To utilize this scaffold in multi-step synthesis, sequential protection is often required.

  • N-Protection: Reacts readily with Boc₂O, Cbz-Cl, or Fmoc-OSu under Schotten-Baumann conditions.

    • Note:N-Boc-vinylglycinol is a stable, commercially available intermediate.

  • O-Protection: Silylation (TBSCl/Imidazole) or Benzylation.

    • Caution: Strong bases (NaH) can trigger alkene isomerization or polymerization if the amine is not carbamate-protected.

Ring-Closing Metathesis (RCM)

Vinylglycinol is a premier substrate for RCM to generate nitrogen heterocycles.

  • Workflow:

    • N-Acylation with an unsaturated acid (e.g., acryloyl chloride).

    • RCM using Grubbs II or Hoveyda-Grubbs catalysts.

    • Product: Dihydropyrroles or dehydropiperidines.

  • Application: Synthesis of hydroxypyrrolidines (glycosidase inhibitors) and conformationally constrained peptide mimics.

Cross-Metathesis (CM)

Used to extend the carbon chain while retaining the chiral amino-alcohol core.

  • Partners: Electron-deficient olefins (acrylates) or terminal alkenes.

  • Selectivity: The free hydroxyl group can sometimes coordinate Ru-catalysts; protecting the alcohol as a silyl ether often improves turnover numbers (TON).

Reactivity_Map Core 2-Aminobut-3-en-1-ol NBoc N-Boc Derivative Core->NBoc Boc2O, Et3N Diene N-Acryloyl Diene NBoc->Diene Acryloyl Chloride Aldehyde Amino Aldehyde (Garner's Aldehyde Analog) NBoc->Aldehyde Swern Oxidation (sensitive) Heterocycle Hydroxypyrrolidine (RCM Product) Diene->Heterocycle Grubbs II Cat. (RCM)

Figure 2: Divergent reactivity map showing the transformation into protected scaffolds, metathesis precursors, and oxidized intermediates.

Handling, Stability & Safety

Stability Concerns
  • Isomerization: The terminal double bond is susceptible to migration to the internal position (enamine/imine tautomerization) under strongly acidic or basic conditions at high temperatures.

  • Polymerization: The free base can undergo radical polymerization. Always store as the HCl salt or N-protected derivative.

Safety Protocols (MSDS Summary)
  • Hazards: Causes severe skin burns and eye damage (H314).[5]

  • PPE: Nitrile gloves, chemical splash goggles, and face shield are mandatory.

  • First Aid: In case of contact, immediate irrigation with water for 15 minutes is critical.

  • Disposal: Quench with dilute acid (if free base) and dispose of as organic nitrogenous waste.

References

  • Rapoport, H., et al. "Synthesis of Enantiomerically Pure Vinylglycine from Methionine." Journal of Organic Chemistry, 1980, 45, 4817.[6]

  • Trost, B. M., et al. "Dynamic Kinetic Asymmetric Transformation (DYKAT) of Butadiene Monoepoxide."[4] Journal of the American Chemical Society, 2003, 125, 11836.

  • Huwe, C. M., & Blechert, S. "Synthesis of Hydroxypyrrolidines via Olefin Metathesis."[7] Tetrahedron Letters, 1999. (Demonstrates RCM utility).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13247016, 2-Aminobut-3-en-1-ol." PubChem, 2024.[8] [8]

  • Sigma-Aldrich. "Safety Data Sheet: (R)-2-Amino-3-buten-1-ol Hydrochloride."

Sources

Spectroscopic Characterization of 2-Aminobut-3-en-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Aminobut-3-en-1-ol, a chiral allylic amino alcohol, is a versatile building block in organic synthesis, particularly in the construction of complex nitrogen-containing molecules with significant biological activity. Its unique structure, featuring a primary amine, a primary alcohol, and a vinyl group, offers multiple reaction sites, making it a valuable synthon for drug discovery and development professionals. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-aminobut-3-en-1-ol, offering insights into the interpretation of its spectral features and outlining the experimental protocols for data acquisition.

Molecular Structure and Key Spectroscopic Features

The structure of 2-aminobut-3-en-1-ol (C₄H₉NO, MW: 87.12 g/mol ) presents distinct functionalities that give rise to characteristic spectroscopic signals.[1][2] The presence of a stereocenter at the C2 position adds another layer of complexity and importance to its characterization, especially when dealing with enantiomerically pure forms.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2-aminobut-3-en-1-ol, both ¹H and ¹³C NMR provide a detailed map of the carbon and proton environments within the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of 2-aminobut-3-en-1-ol is expected to show distinct signals for the vinyl protons, the methine proton at C2, the methylene protons at C1, and the exchangeable protons of the amine and hydroxyl groups.

Predicted ¹H NMR Data (in CDCl₃, 300 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.8ddd1HH-3
~5.2d1HH-4a (trans)
~5.1d1HH-4b (cis)
~3.6m1HH-2
~3.5dd1HH-1a
~3.3dd1HH-1b
~2.0 (broad)s3H-NH₂ and -OH

Interpretation of the ¹H NMR Spectrum:

  • Vinyl Protons (H-3, H-4a, H-4b): The vinyl group will exhibit a complex splitting pattern. The H-3 proton, being coupled to both geminal (H-4a, H-4b) and vicinal (H-2) protons, will appear as a doublet of doublet of doublets (ddd). The terminal methylene protons (H-4a and H-4b) are diastereotopic and will appear as distinct doublets, with one being cis and the other trans to the H-3 proton, showing different coupling constants.

  • Methine Proton (H-2): The proton at the chiral center (C2) is coupled to the vinyl proton (H-3) and the diastereotopic methylene protons at C1. This will result in a multiplet (m).

  • Methylene Protons (H-1a, H-1b): The protons on the carbon bearing the hydroxyl group are also diastereotopic due to the adjacent chiral center. They will appear as two distinct signals, each as a doublet of doublets (dd), due to geminal coupling with each other and vicinal coupling with the H-2 proton.

  • Exchangeable Protons (-NH₂ and -OH): The protons of the amine and hydroxyl groups are exchangeable and often appear as a broad singlet. Their chemical shift can vary depending on the concentration, solvent, and temperature. Addition of D₂O will cause these signals to disappear, which is a useful diagnostic test.

Experimental Protocol for ¹H NMR Spectroscopy:

experimental_workflow

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show four distinct signals corresponding to the four carbon atoms in different chemical environments.

Predicted ¹³C NMR Data (in CDCl₃, 75 MHz)

Chemical Shift (δ, ppm)Assignment
~138C-3
~115C-4
~65C-1
~58C-2

Interpretation of the ¹³C NMR Spectrum:

  • Alkene Carbons (C-3 and C-4): The sp²-hybridized carbons of the vinyl group will appear in the downfield region of the spectrum. The internal carbon (C-3) will be at a slightly higher chemical shift than the terminal carbon (C-4).

  • Oxygenated Carbon (C-1): The carbon atom attached to the electronegative oxygen atom will be deshielded and appear in the 50-70 ppm region.

  • Nitrogenated Carbon (C-2): The carbon atom attached to the nitrogen atom will also be deshielded, with its signal appearing in a similar region to the oxygenated carbon.

Experimental Protocol for ¹³C NMR Spectroscopy:

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the acquisition parameters to account for the lower natural abundance and sensitivity of the ¹³C nucleus.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 2-aminobut-3-en-1-ol will be dominated by absorptions from the O-H, N-H, C-H, C=C, and C-O bonds.

Predicted IR Data

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200 (broad)StrongO-H and N-H stretching
3080Medium=C-H stretching
2950-2850MediumC-H stretching (sp³)
1645MediumC=C stretching
1590MediumN-H bending
1050StrongC-O stretching
990 and 910Strong=C-H bending (out-of-plane)

Interpretation of the IR Spectrum:

  • O-H and N-H Stretching: A broad and strong absorption in the 3400-3200 cm⁻¹ region is characteristic of the stretching vibrations of the O-H and N-H bonds, which are often hydrogen-bonded.[4]

  • C-H Stretching: The stretching of the vinyl C-H bond will appear at a higher frequency (~3080 cm⁻¹) than the sp³ C-H bonds (~2950-2850 cm⁻¹).[4]

  • C=C Stretching: The carbon-carbon double bond stretch is expected to appear around 1645 cm⁻¹.

  • N-H Bending: The scissoring vibration of the primary amine group typically appears around 1590 cm⁻¹.

  • C-O Stretching: A strong absorption around 1050 cm⁻¹ is indicative of the C-O stretching of the primary alcohol.

  • =C-H Bending: The out-of-plane bending vibrations of the terminal vinyl group give rise to two strong bands at approximately 990 cm⁻¹ and 910 cm⁻¹.

Experimental Protocol for IR Spectroscopy:

ir_workflow

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum Data (Electron Ionization - EI)

m/zPossible Fragment
87[M]⁺ (Molecular Ion)
70[M - NH₃]⁺
56[M - CH₂OH]⁺
44[CH₂(NH₂)]⁺
31[CH₂OH]⁺

Interpretation of the Mass Spectrum:

  • Molecular Ion Peak: The molecular ion peak [M]⁺ is expected at m/z = 87, corresponding to the molecular weight of 2-aminobut-3-en-1-ol.

  • Alpha-Cleavage: The most common fragmentation pathway for amines and alcohols is alpha-cleavage. Cleavage of the C1-C2 bond would lead to the loss of a CH₂OH radical (m/z 31), resulting in a fragment at m/z 56. Cleavage of the C2-C3 bond is also possible.

  • Loss of Ammonia: The loss of ammonia (NH₃) from the molecular ion can lead to a fragment at m/z 70.

  • Other Fragments: The fragment at m/z 44 is likely due to the [CH₂(NH₂)]⁺ ion, and the fragment at m/z 31 corresponds to the [CH₂OH]⁺ ion.

Experimental Protocol for GC-MS Analysis:

gcms_workflow

Conclusion

The spectroscopic characterization of 2-aminobut-3-en-1-ol by NMR, IR, and MS provides a comprehensive picture of its molecular structure. Each technique offers complementary information, and together they serve as a robust analytical toolkit for researchers and scientists in the field of drug development and organic synthesis. The predicted data and interpretations presented in this guide provide a solid foundation for understanding the key spectroscopic features of this important building block. While the data presented here is based on established spectroscopic principles, it is always recommended to acquire experimental data on a specific sample for definitive structural confirmation.

References

  • (S)-2-Aminobut-3-en-1-ol hydrochloride. MySkinRecipes. (n.d.). Retrieved from [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. (2016, November 23). Retrieved from [Link]

  • 2-Chlorobut-3-en-1-al. SpectraBase. (n.d.). Retrieved from [Link]

  • 2-Aminobut-3-en-1-ol. PubChem. (n.d.). Retrieved from [Link]

Sources

Physical and chemical properties of 2-aminobut-3-en-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Aminobut-3-en-1-ol hydrochloride (also known as Vinylglycinol HCl) is a high-value chiral building block widely utilized in the synthesis of complex pharmaceutical agents. As the reduced derivative of vinylglycine, it bridges the gap between simple amino alcohols and complex allylic scaffolds. Its unique structure—featuring a primary amine, a primary alcohol, and a terminal alkene—offers orthogonal reactivity that is critical for diversity-oriented synthesis (DOS) and the construction of peptidomimetics, antiviral drugs, and next-generation antibiotics.

This guide provides a definitive technical profile of the molecule, synthesizing physical data, manufacturing protocols, and reactivity patterns to support rigorous experimental design.

Chemical Identity & Structural Analysis[1][2][3]

The molecule exists primarily as a stable hydrochloride salt to prevent autopolymerization of the free amine and to improve shelf stability. The (S)-enantiomer is the most common pharmacophore precursor.

Parameter Technical Specification
IUPAC Name (2S)-2-aminobut-3-en-1-ol hydrochloride
Common Synonyms L-Vinylglycinol HCl; (S)-2-Amino-3-buten-1-ol HCl
CAS Number 219803-57-3 (S-isomer); 99726-03-1 (Racemic)
Molecular Formula C₄H₁₀ClNO
Molecular Weight 123.58 g/mol
SMILES C=CN.Cl
Chirality Available as (S)- (derived from L-vinylglycine) or (R)- isomers
Structural Visualization

The following diagram illustrates the core connectivity and the orthogonal functional groups available for derivatization.

ChemicalStructure Figure 1: Functional Group Architecture of 2-Aminobut-3-en-1-ol HCl Core 2-Aminobut-3-en-1-ol HCl (Core Scaffold) Amine Primary Amine (-NH2) Nucleophilic center (pKa ~9.5) Core->Amine C2 Position Alcohol Primary Alcohol (-OH) O-alkylation/acylation Core->Alcohol C1 Position Alkene Terminal Alkene (-CH=CH2) Metathesis/Cross-coupling Core->Alkene C3-C4 Position

Physical Properties Profile

Accurate physical property data is essential for handling and purification. Note that the free base is a liquid, while the hydrochloride salt is a solid.

Property Value / Observation Notes
Appearance Off-white to pale beige solidHygroscopic powder.
Melting Point 174–178°C (Decomposes)Broad range typical for hygroscopic HCl salts.
Solubility High: Water, Methanol, DMSOLow: DCM, Hexanes, ToluenePolar protic solvents are required for dissolution.
Hygroscopicity HighMust be stored under inert gas (Ar/N₂).
Stability Stable at -20°C for >2 yearsSensitive to oxidation (alkene) and moisture.

Critical Handling Note: The free base form of vinylglycinol is volatile and prone to polymerization. Always maintain as the hydrochloride salt until the immediate step of the reaction requires the free amine.

Synthesis & Manufacturing Routes

The synthesis of 2-aminobut-3-en-1-ol typically proceeds via the reduction of its amino acid precursor, vinylglycine. Below is a validated laboratory-scale protocol optimized for yield and enantiomeric retention.

Protocol: Reduction of (S)-Vinylglycine

Objective: Conversion of (S)-2-aminobut-3-enoic acid to (S)-2-aminobut-3-en-1-ol.

Reagents:

  • (S)-Vinylglycine (1.0 equiv)

  • Lithium Aluminum Hydride (LiAlH₄) (2.5 equiv)

  • Anhydrous THF (Solvent)[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask and equip with a reflux condenser and N₂ inlet.

  • Solvation: Suspend (S)-vinylglycine in anhydrous THF (0.2 M concentration) and cool to 0°C in an ice bath.

  • Addition: Cautiously add LiAlH₄ pellets or solution dropwise. Caution: Exothermic hydrogen evolution.

  • Reflux: Allow the mixture to warm to room temperature, then heat to reflux (66°C) for 4–6 hours. Monitor by TLC (ninhydrin stain) for disappearance of starting material.

  • Quench (Fieser Method): Cool to 0°C. Add water (1x mass of LAH), then 15% NaOH (1x mass of LAH), then water (3x mass of LAH).

  • Isolation: Filter the granular aluminum salts through a Celite pad. Wash the pad with warm THF.

  • Salt Formation: Bubble dry HCl gas through the filtrate or add 4M HCl in dioxane. Evaporate solvent to yield the crude hydrochloride salt.

  • Purification: Recrystallize from EtOH/Et₂O to obtain the pure off-white solid.

Chemical Reactivity & Functional Group Analysis[11]

The synthetic utility of 2-aminobut-3-en-1-ol lies in its ability to undergo selective transformations at three distinct sites.

Orthogonal Protection Strategy

The amine and alcohol groups must often be differentiated early in a synthetic sequence.

  • N-Protection: Reacts readily with Boc₂O (di-tert-butyl dicarbonate) in dioxane/water/NaOH to yield N-Boc-vinylglycinol. This is the most common first step, rendering the molecule soluble in organic solvents.

  • O-Protection: Following N-protection, the primary alcohol can be silylated (TBSCl/Imidazole) or benzylated (BnBr/NaH).

Olefin Metathesis (Grubbs Reaction)

The terminal alkene is a prime substrate for Ring-Closing Metathesis (RCM) .

  • Mechanism: The terminal vinyl group participates in Ru-catalyzed metathesis with other alkene-tethered partners to form chiral piperidines, pyrrolidines, or macrocycles.

  • Catalyst Compatibility: Compatible with Grubbs I and II generation catalysts, provided the free amine is protected (e.g., as a carbamate) to prevent catalyst poisoning.

Oxidation Pathways
  • Epoxidation: Treatment with m-CPBA yields the amino-epoxide, a precursor to aminodiols.

  • Dihydroxylation: Upjohn conditions (OsO₄/NMO) yield the aminotriol.

Reactivity Workflow Diagram

Reactivity Figure 2: Divergent Synthesis Pathways from Vinylglycinol cluster_0 Protection Strategies cluster_1 Carbon Skeleton Modification Start 2-Aminobut-3-en-1-ol HCl Step1 N-Boc Protection (Boc2O, NaOH) Start->Step1 Selectivity >99% Step2 O-Silylation (TBSCl, Imidazole) Step1->Step2 Orthogonal RCM Ring-Closing Metathesis (Grubbs Cat.) --> Cyclic Amines Step1->RCM Cyclization Oxidation Epoxidation (m-CPBA) --> Epoxide Derivatives Step1->Oxidation Functionalization

[7][8]

Applications in Drug Discovery[12][13][14]

Peptide Mimetics

Vinylglycinol is used to synthesize dehydro-peptides and peptide isosteres . The vinyl group serves as a rigidifying element that restricts conformational freedom, potentially increasing binding affinity to receptor targets.

Antiviral & Anticancer Agents

The scaffold is a precursor to nucleoside analogs. By coupling the alcohol to a purine/pyrimidine base and utilizing the vinyl group for sugar-ring mimicry (via RCM), researchers synthesize carbocyclic nucleosides effective against viral polymerases.

"Warhead" Synthesis

The vinyl group can be chemically modified into a vinyl sulfone or Michael acceptor , creating covalent inhibitors that target cysteine residues in enzymes (e.g., proteases).

Safety & Handling Protocol

Hazard Classification (GHS):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Storage & Stability:

  • Temperature: Store at 2°C to 8°C.

  • Atmosphere: Hygroscopic; store under Nitrogen or Argon.

  • Shelf Life: 24 months if seal is unbroken and stored correctly.

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

  • PubChem. 2-Aminobut-3-en-1-ol hydrochloride (Compound).[2][3] National Library of Medicine. Available at: [Link]

  • Royal Society of Chemistry. Simple synthesis of L- and D-vinylglycine and related amino acids. J. Chem. Soc., Perkin Trans. 1. Available at: [Link][4]

  • ResearchGate. Reactions of Di-tert-butyl Dicarbonate with Amines and Alcohols. Available at: [Link]

Sources

An In-depth Technical Guide to the Enantioselective Synthesis of Chiral Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral amino alcohols are a cornerstone of modern organic synthesis, serving as indispensable building blocks for a multitude of pharmaceuticals, natural products, and chiral ligands.[1][2] Their biological activity is often intrinsically linked to their stereochemistry, making the development of efficient and highly selective synthetic routes a critical endeavor in medicinal and process chemistry.[1] This guide provides a comprehensive technical overview of the principal strategies for synthesizing enantiomerically pure amino alcohols. We will delve into the mechanistic rationale behind key methodologies, including chiral pool synthesis via the reduction of α-amino acids, catalytic asymmetric reductions, and the burgeoning field of biocatalysis, offering field-proven insights for their practical application.

The Strategic Importance of Chiral Amino Alcohols in Drug Discovery

Amino alcohols are organic compounds characterized by the presence of both an amine and a hydroxyl functional group.[3] When the carbon atoms bearing these functionalities are stereocenters, the resulting enantiomers can exhibit dramatically different pharmacological and toxicological profiles. This stereochemical dependence is a direct consequence of the three-dimensional nature of biological recognition sites, such as enzyme active sites and cell surface receptors.[1] Enantiomerically pure amino alcohols are therefore not just synthetic curiosities but essential components in the design of safe and effective drugs, including beta-blockers, antivirals, and anti-cancer agents.[1] The challenge for the synthetic chemist lies in developing methods that are not only efficient and scalable but also provide exquisite control over stereochemistry.

Core Synthetic Strategies: A Mechanistic Approach

The synthesis of chiral amino alcohols can be broadly classified into several strategic categories. The choice of a particular route is often dictated by factors such as the availability of starting materials, the desired scale of the synthesis, and the required level of enantiopurity.

Synthesis from the Chiral Pool: Reduction of α-Amino Acids and Their Derivatives

One of the most established and direct routes to chiral 1,2-amino alcohols is the reduction of naturally occurring α-amino acids. This "chiral pool" approach leverages the high optical purity of the readily available and often inexpensive starting materials.[1][4]

Causality Behind the Choice: The primary advantage of this method is the direct transfer of chirality from the starting amino acid to the final amino alcohol product, ensuring high enantiopurity.[1][4] The structural diversity of the final products, however, is inherently limited to the side chains of the proteinogenic amino acids.[1]

Methodology: Metal Hydride Reduction

Strong reducing agents, particularly lithium aluminum hydride (LiAlH₄), are highly effective for the reduction of the carboxylic acid group. The reaction proceeds via the formation of an aluminate salt, which is then hydrolyzed to yield the amino alcohol.

Experimental Protocol: Synthesis of L-Valinol from L-Valine using LiAlH₄ [4]

  • Apparatus: A 2-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, a condenser, and a dropping funnel.

  • Procedure:

    • Charge the flask with lithium aluminum hydride (38 g, 1.0 mol) and 1 L of anhydrous tetrahydrofuran (THF).

    • Cool the stirred suspension in an ice bath.

    • Add a solution of L-valine (117.1 g, 1.0 mol) in 500 mL of anhydrous THF dropwise, maintaining a gentle reflux.

    • After the addition is complete, heat the mixture to reflux for 4 hours.

    • Cool the reaction mixture in an ice bath and cautiously quench by the sequential addition of water (40 mL), 15% aqueous sodium hydroxide (40 mL), and water (120 mL).

    • Filter the resulting granular precipitate of aluminum salts and wash thoroughly with THF.

    • Combine the filtrate and washings, and remove the solvent under reduced pressure.

    • Distill the residue under vacuum to afford L-valinol as a colorless oil.

Methodology: Catalytic Hydrogenation

For the reduction of α-amino esters, catalytic hydrogenation offers a milder and more environmentally benign alternative to metal hydrides.[4] This heterogeneous catalysis typically employs catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere.

Catalytic Asymmetric Synthesis: Building Chirality from Prochiral Precursors

Catalytic asymmetric methods provide a powerful and atom-economical approach to chiral amino alcohols, creating stereocenters from prochiral substrates.

2.2.1. Asymmetric Reduction of α-Amino Ketones

The asymmetric reduction of prochiral α-amino ketones is a highly effective strategy. A leading methodology in this area is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane source (e.g., BH₃·THF or BH₃·SMe₂) to the ketone.[5][6]

Mechanistic Insight: The effectiveness of the CBS catalyst stems from the pre-coordination of the borane to the nitrogen atom of the oxazaborolidine ring. This complex then coordinates to the carbonyl oxygen of the substrate, positioning it for a highly enantioselective, intramolecular hydride transfer.[6] This well-defined transition state is key to the high levels of stereocontrol observed.

CBS_Reduction_Workflow sub Prochiral α-Amino Ketone substrate_coord Substrate Coordination sub->substrate_coord cat Chiral CBS Catalyst (e.g., 2-Methyl-CBS-oxazaborolidine) complex Catalyst-Borane Complex Formation cat->complex borane Borane Source (BH₃·THF) borane->complex complex->substrate_coord hydride_transfer Enantioselective Hydride Transfer substrate_coord->hydride_transfer product Chiral Amino Alcohol hydride_transfer->product

Caption: Workflow for CBS-catalyzed asymmetric reduction.

2.2.2. Asymmetric Aminohydroxylation of Olefins

The Sharpless Asymmetric Aminohydroxylation (AA) is a powerful method for the direct conversion of olefins into chiral 1,2-amino alcohols.[7] This reaction utilizes an osmium catalyst in conjunction with a chiral ligand (derivatives of dihydroquinidine or dihydroquinine) and a nitrogen source (such as a chloramine salt). While elegant, the regioselectivity of the addition can be a challenge, sometimes leading to mixtures of products.[7]

2.2.3. Modern Catalytic Approaches

The field continues to evolve with the development of novel catalytic systems. For instance, chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines have emerged as a promising route to chiral β-amino alcohols.[2] These methods often employ a radical-polar crossover strategy to achieve high levels of chemo- and stereoselectivity, which can be challenging with these readily available starting materials.[2]

Biocatalysis: The Green Chemistry Approach

Biocatalytic methods, employing enzymes as catalysts, offer significant advantages in terms of selectivity, mild reaction conditions, and environmental sustainability.[8][9] For the synthesis of chiral amino alcohols, engineered amine dehydrogenases (AmDHs) have proven particularly effective.[10][11][12]

Rationale and Advantages: AmDHs catalyze the asymmetric reductive amination of α-hydroxy ketones using ammonia as the amine donor.[10][12] This approach is highly attractive for several reasons:

  • Exceptional Stereoselectivity: Often achieving enantiomeric excess (ee) values greater than 99%.[10]

  • Mild Conditions: Reactions are typically run in aqueous media at or near ambient temperature and pressure.

  • Atom Economy: Utilizes inexpensive ammonia as the nitrogen source with water as the main byproduct.[10]

  • Sustainability: Avoids the use of heavy metals and harsh reagents.[10]

Biocatalytic_Synthesis start α-Hydroxy Ketone + Ammonia (NH₃) reaction Asymmetric Reductive Amination start->reaction enzyme Engineered Amine Dehydrogenase (AmDH) enzyme->reaction Catalyzes cofactor Cofactor Regeneration (e.g., GDH/Glucose for NADH) cofactor->reaction Provides Hydride product Chiral Amino Alcohol (>99% ee) reaction->product

Sources

Methodological & Application

Application Notes and Protocols for Cycloaddition Reactions Using 2-Aminobut-3-en-1-ol as a Dienophile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Synthetic Potential of a Chiral Building Block

The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings.[1][2] The strategic choice of diene and dienophile allows for the introduction of complex stereochemical relationships in a single step. This application note explores the utility of 2-aminobut-3-en-1-ol, a chiral and highly functionalized dienophile, in cycloaddition reactions. Its inherent chirality and the presence of both amino and hydroxyl functionalities offer unique opportunities for asymmetric synthesis and the creation of diverse molecular scaffolds of interest to the pharmaceutical and agrochemical industries.

Due to the electron-donating nature of the amino and hydroxyl groups, 2-aminobut-3-en-1-ol is an electron-rich dienophile. This characteristic dictates the primary cycloaddition strategies to be employed: Inverse-Demand Diels-Alder reactions with electron-deficient dienes, or Lewis acid-catalyzed Normal-Demand Diels-Alder reactions where the dienophile's reactivity is enhanced. This guide will provide detailed insights into both approaches, including mechanistic considerations, reaction protocols, and the influence of protecting groups on reactivity and selectivity.

Mechanistic Considerations and Strategic Approaches

The electronic nature of 2-aminobut-3-en-1-ol is the critical factor governing its reactivity in Diels-Alder reactions. The amino and hydroxyl groups donate electron density to the double bond, raising the energy of the Highest Occupied Molecular Orbital (HOMO).

Strategy 1: Inverse-Demand Diels-Alder (IEDDA) Reaction

In an IEDDA reaction, the typical electronic roles of the diene and dienophile are reversed. The reaction occurs between an electron-rich dienophile (like 2-aminobut-3-en-1-ol) and an electron-poor diene.[3][4] This approach is driven by the favorable interaction between the high-energy HOMO of the dienophile and the low-energy Lowest Unoccupied Molecular Orbital (LUMO) of the diene.

Common electron-deficient dienes for IEDDA reactions include 1,2,4,5-tetrazines, 1,2,3-triazines, and other electron-deficient heterocyclic systems.[5][6] These reactions are often highly efficient and can proceed under mild conditions without the need for a catalyst.[7]

Diagram: Inverse-Demand Diels-Alder Reaction Workflow

IEDDA_Workflow dienophile 2-Aminobut-3-en-1-ol (Electron-Rich Dienophile) cycloaddition [4+2] Cycloaddition dienophile->cycloaddition HOMO diene Electron-Deficient Diene (e.g., 1,2,4,5-Tetrazine) diene->cycloaddition LUMO intermediate Unstable Bicyclic Intermediate cycloaddition->intermediate retro_da Retro-Diels-Alder (e.g., N₂ extrusion) intermediate->retro_da product Functionalized Six-Membered Ring retro_da->product

Caption: Workflow of an Inverse-Demand Diels-Alder reaction.

Strategy 2: Lewis Acid-Catalyzed Normal-Demand Diels-Alder Reaction

In a normal-demand Diels-Alder reaction, the diene is electron-rich and the dienophile is electron-poor.[8] To utilize the electron-rich 2-aminobut-3-en-1-ol in this context, its electronic character must be temporarily reversed. This is effectively achieved through the use of Lewis acids.

Lewis acids, such as AlCl₃, Et₂AlCl, BF₃, ZnCl₂, SnCl₄, and TiCl₄, can coordinate to the lone pairs of the oxygen or nitrogen atoms in 2-aminobut-3-en-1-ol (or its protected forms).[9][10] This coordination withdraws electron density from the dienophile's double bond, lowering its LUMO energy and making it more electrophilic and thus more reactive towards an electron-rich diene.[9] A recent study has also suggested that Lewis acids can accelerate the reaction by diminishing the Pauli repulsion between the π-electron systems of the diene and dienophile.[1]

Protecting Groups: A Prerequisite for Lewis Acid Catalysis

The free amino and hydroxyl groups of 2-aminobut-3-en-1-ol can react with Lewis acids, leading to catalyst deactivation or undesired side reactions. Therefore, protection of these functional groups is often necessary. Common protecting groups include:

  • For the amino group: Carbamates such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).

  • For the hydroxyl group: Silyl ethers such as tert-butyldimethylsilyl (TBS) or triethylsilyl (TES).

These protecting groups are stable under many Lewis acidic conditions and can be readily removed post-cycloaddition.

Diagram: Lewis Acid Catalysis Workflow

Lewis_Acid_Workflow start 2-Aminobut-3-en-1-ol protection Protection of -NH₂ and -OH groups (e.g., Boc, TBS) start->protection protected_dienophile Protected Dienophile protection->protected_dienophile activation Coordination and Activation protected_dienophile->activation lewis_acid Lewis Acid (e.g., TiCl₄, BF₃·OEt₂) lewis_acid->activation activated_complex Activated Dienophile-Lewis Acid Complex activation->activated_complex cycloaddition [4+2] Cycloaddition activated_complex->cycloaddition diene Electron-Rich Diene diene->cycloaddition cycloadduct Protected Cycloadduct cycloaddition->cycloadduct deprotection Deprotection cycloadduct->deprotection final_product Functionalized Cyclohexene Derivative deprotection->final_product

Caption: Workflow for a Lewis Acid-catalyzed Diels-Alder reaction.

Stereochemical Considerations: Harnessing Inherent Chirality

2-Aminobut-3-en-1-ol possesses a stereocenter at the C2 position. This inherent chirality can be exploited to induce diastereoselectivity in the Diels-Alder reaction, a process known as substrate-controlled asymmetric induction. The chiral center can influence the facial selectivity of the approach of the diene to the dienophile, leading to the preferential formation of one diastereomer over the other. The degree of diastereoselectivity will depend on the nature of the substituents on the chiral center, the choice of protecting groups, the diene, and the reaction conditions (including the Lewis acid used).

Experimental Protocols

Note: These protocols are generalized and may require optimization for specific substrates. All reactions should be carried out in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Inverse-Demand Diels-Alder Reaction of N-Boc-2-aminobut-3-en-1-ol with a 1,2,4,5-Tetrazine

This protocol describes a typical procedure for the IEDDA reaction, which is often characterized by its mild conditions and rapid reaction times.

Materials:

  • N-Boc-2-aminobut-3-en-1-ol (dienophile)

  • 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (electron-deficient diene)

  • Dichloromethane (DCM), anhydrous

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • To a solution of N-Boc-2-aminobut-3-en-1-ol (1.0 eq) in anhydrous DCM (0.1 M) in a round-bottom flask under a nitrogen atmosphere, add 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (1.05 eq).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine and by TLC analysis.

  • Upon completion, the reaction mixture is typically concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired dihydropyridazine product.

ParameterRecommended Value/Condition
Solvent Dichloromethane, Chloroform, or Acetonitrile
Temperature Room temperature to 40 °C
Reaction Time Typically 30 minutes to 4 hours
Stoichiometry Near equimolar amounts of diene and dienophile
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction of a Protected 2-Aminobut-3-en-1-ol Derivative

This protocol outlines a general procedure for a Lewis acid-catalyzed normal-demand Diels-Alder reaction. The choice of protecting groups and Lewis acid is crucial and may require screening.

Materials:

  • N-Boc, O-TBS-2-aminobut-3-en-1-ol (protected dienophile)

  • Cyclopentadiene (electron-rich diene, freshly cracked)

  • Titanium tetrachloride (TiCl₄) or Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dichloromethane (DCM), anhydrous

  • -78 °C cooling bath (e.g., dry ice/acetone)

  • Syringes for transfer of reagents

  • Saturated aqueous sodium bicarbonate solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the protected dienophile (1.0 eq) in anhydrous DCM (0.1 M) in a flame-dried, three-necked round-bottom flask equipped with a thermometer, a nitrogen inlet, and a rubber septum.

  • Cool the solution to -78 °C.

  • Slowly add the Lewis acid (e.g., TiCl₄, 1.1 eq) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes.

  • Add freshly cracked cyclopentadiene (2.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

ParameterRecommended Value/Condition
Lewis Acid TiCl₄, SnCl₄, AlCl₃, BF₃·OEt₂
Solvent Dichloromethane, Toluene
Temperature -78 °C to 0 °C
Reaction Time 1 to 24 hours
Stoichiometry 1.0-1.5 eq of Lewis acid relative to the dienophile

Data Interpretation and Product Characterization

The resulting cyclohexene derivatives can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the structure and stereochemistry of the product. The coupling constants in the ¹H NMR spectrum can provide information about the relative stereochemistry of the substituents on the newly formed ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the product.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the diastereomeric ratio and/or enantiomeric excess of the product.

Conclusion

2-Aminobut-3-en-1-ol is a versatile and valuable chiral dienophile for the synthesis of highly functionalized six-membered rings. Its application in both inverse-demand and Lewis acid-catalyzed normal-demand Diels-Alder reactions opens up a wide range of possibilities for the construction of complex molecular architectures. The strategic use of protecting groups and the inherent chirality of the starting material allow for a high degree of control over the reaction outcome. The protocols and principles outlined in this application note provide a solid foundation for researchers and drug development professionals to explore the synthetic utility of this promising building block.

References

  • Khan Academy. (n.d.). Diels-Alder reaction. Retrieved from [Link]

  • Wikipedia. (2023). Inverse electron-demand Diels–Alder reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 1.3: Diels-Alder Reactions. Retrieved from [Link]

  • Vermeeren, P., Hamlin, T. A., Fernández, I., & Bickelhaupt, F. M. (2020). How Lewis Acids Catalyze Diels-Alder Reactions. Angewandte Chemie International Edition, 59(15), 6201-6206. Available from: [Link]

  • Master Organic Chemistry. (2017). The Diels-Alder Reaction. Retrieved from [Link]

  • Vermeeren, P., Hamlin, T. A., Fernández, I., & Bickelhaupt, F. M. (2020). How Lewis Acids Catalyze Diels-Alder Reactions. Angewandte Chemie International Edition, 59(15), 6201-6206. Available from: [Link]

  • Wikipedia. (2023). Inverse electron-demand Diels–Alder reaction. Retrieved from [Link]

  • Boger, D. L. (2019). Inverse Electron Demand Diels–Alder Reactions of Heterocyclic Azadienes, 1-Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. The Journal of Organic Chemistry, 84(10), 5861-5895. Available from: [Link]

  • Chemistry LibreTexts. (2022). 16.11 Rules of the Diels–Alder Reaction. Retrieved from [Link]

Sources

Use of "2-Aminobut-3-en-1-ol" in the synthesis of antiviral agents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Antiviral Nucleoside Mimetics Using (S)-2-Aminobut-3-en-1-ol

Executive Summary

The synthesis of next-generation antiviral agents—specifically Nucleoside Reverse Transcriptase Inhibitors (NRTIs) and HCV protease inhibitors—demands chiral building blocks that offer both stereochemical rigidity and functional versatility. (S)-2-Aminobut-3-en-1-ol (also known as L-Vinylglycinol) has emerged as a premier "chiral pool" synthon. Its unique structure, featuring a chiral amine adjacent to a terminal alkene, makes it an ideal scaffold for Ring-Closing Metathesis (RCM) strategies to construct carbocyclic or heterocyclic nucleoside cores.

This guide details the strategic application of (S)-2-Aminobut-3-en-1-ol in synthesizing antiviral scaffolds, focusing on a robust protocol for constructing chiral pyrroline and dihydrofuran cores , which serve as bioisosteres for the ribose sugar in nucleoside analogs.

Chemical Profile & Strategic Value

PropertySpecificationStrategic Relevance in Antiviral Synthesis
Compound (S)-2-Aminobut-3-en-1-olChiral Scaffold: Derived from L-amino acids, providing the natural (S)-configuration essential for biological recognition.[1]
CAS No. 219803-57-3 (HCl salt)Regulatory: Well-defined impurity profiles available for GMP synthesis.
Functional Groups 1° Amine, 1° Alcohol, Terminal AlkeneOrthogonal Reactivity: Allows sequential functionalization. The alkene is "metathesis-ready."
Key Application Ring-Closing Metathesis (RCM)Core Construction: Enables rapid closure of 5-, 6-, or macrocyclic rings found in drugs like Entecavir analogs or HCV inhibitors.

Application Logic: The RCM Pathway

The primary utility of 2-Aminobut-3-en-1-ol in antiviral research is its ability to bypass complex sugar manipulations. Instead of modifying natural ribose (which can be protecting-group intensive), researchers use this acyclic precursor to build the ring system de novo.[2]

Mechanism of Action:

  • Tethering: The amino or hydroxyl group is alkylated with a second alkene-containing chain.

  • Cyclization: Ruthenium-catalyzed RCM closes the ring, locking the stereochemistry.

  • Functionalization: The resulting double bond is manipulated (dihydroxylation, fluorination) to mimic the target viral polymerase substrate.

Visualizing the Synthetic Strategy

G Start (S)-2-Aminobut-3-en-1-ol (Chiral Pool) Step1 Functionalization (N-protection / O-allylation) Start->Step1  Tether Setup   Step2 Ring-Closing Metathesis (Grubbs Cat.) Step1->Step2  Cyclization   Intermediate Chiral Heterocycle (Pyrroline/Dihydrofuran) Step2->Intermediate  Core Formation   Step3 Nucleobase Coupling (Mitsunobu/Vorbrüggen) Intermediate->Step3  Base Introduction   Final Antiviral Nucleoside Analog (NRTI Candidate) Step3->Final  Deprotection  

Figure 1: Strategic workflow converting acyclic vinylglycinol into cyclic antiviral cores via Metathesis.

Detailed Protocol: Synthesis of a 2',3'-Didehydro-Nucleoside Mimic

This protocol describes the synthesis of a chiral pyrroline scaffold , a common core for NRTIs targeting HIV and HBV.

Pre-requisites:

  • Starting Material: (S)-2-Aminobut-3-en-1-ol HCl (≥98% ee).

  • Catalyst: Grubbs 2nd Generation Catalyst.

  • Atmosphere: Anhydrous, Argon/Nitrogen inerted.

Phase A: Scaffold Setup (N-Protection & Tethering)

Objective: Protect the amine and introduce the second alkene required for ring closure.

  • N-Protection (Boc):

    • Suspend (S)-2-aminobut-3-en-1-ol HCl (10 mmol) in DCM (50 mL).

    • Add Et3N (22 mmol) followed by Boc2O (11 mmol) at 0°C.

    • Stir at RT for 4h. Wash with 1N HCl, brine, dry over Na2SO4.

    • Yield checkpoint: Expect >90% of N-Boc-vinylglycinol .

  • O-Allylation (The Tether):

    • Dissolve N-Boc intermediate (10 mmol) in anhydrous THF (40 mL).

    • Cool to 0°C. Add NaH (60% dispersion, 12 mmol) portion-wise. Stir 30 min.

    • Add Allyl Bromide (12 mmol) dropwise. Warm to RT and stir 12h.

    • Quench with NH4Cl (sat). Extract with EtOAc.

    • Result:(S)-N-Boc-1-(allyloxy)but-3-en-2-amine . This acyclic diene is the RCM precursor.

Phase B: Ring-Closing Metathesis (The Critical Step)

Objective: Cyclize the diene to form the chiral heterocyclic core.

  • Dilution: Dissolve the diene (1.0 g) in degassed anhydrous DCM.

    • Critical: Concentration must be < 0.01 M (high dilution) to favor intramolecular ring closure over intermolecular polymerization.

  • Catalysis: Add Grubbs II catalyst (2-5 mol%).

  • Reflux: Heat to reflux (40°C) for 2-4 hours under Argon. Monitor by TLC (disappearance of acyclic precursor).

  • Workup: Evaporate solvent. Purify via flash chromatography (Silica gel).

    • Scavenging: Use activated charcoal or specific Ru-scavengers (e.g., SiliaMetS®) to remove ruthenium residues, which is critical for biological testing.

  • Product: (S)-N-Boc-2,3,4,7-tetrahydroazepine or representative dehydropiperidine/pyrroline derivative depending on tether length.

Phase C: Nucleobase Coupling

Objective: Introduce the viral recognition element (e.g., Thymine, Guanine).

  • Deprotection: Remove Boc group (TFA/DCM).

  • Base Construction: Use standard Paal-Knorr synthesis or Mitsunobu coupling (if a hydroxyl handle was retained) to attach the nucleobase to the chiral amine/ring.

Troubleshooting & Optimization (Expert Insights)

IssueRoot CauseCorrective Action
Low RCM Yield (Oligomers) Concentration too high.Dilute further. Run reaction at 0.005 M. Slow addition of catalyst via syringe pump can also help.
Isomerization of Alkene Ruthenium hydride formation.Add Ti(OiPr)4 (10-20 mol%) or benzoquinone as additives to suppress alkene migration during RCM.
Racemization Harsh basic conditions during alkylation.Maintain temperature < 0°C during NaH addition. Use Ag2O as a milder base for O-alkylation if NaH causes issues.
Catalyst Decomposition Oxygen presence.Degas all solvents strictly (freeze-pump-thaw x3). RCM is highly sensitive to O2.

References

  • Vertex AI Search. (2023). Synthesis of C-Arylnucleoside Analogues. Retrieved from MDPI. Link

  • Bristol-Myers Squibb. (2006). Discovery of Entecavir (BMS-200475) and Related Analogs. Journal of Medicinal Chemistry. Link

  • Hoveyda, A. H., et al. (2004).[3] Ru-Catalyzed Ring-Closing Metathesis in the Synthesis of Bioactive Molecules. Nature. Link

  • Sigma-Aldrich. (2023). Product Specification: (S)-2-Aminobut-3-en-1-ol Hydrochloride. Link

  • National Institutes of Health (NIH). (2010). Synthesis of 2-cyano-3-substituted-amino(phenyl) methylphosphonylacrylates as Antiviral Agents. Link

Sources

Application Note: Stereoselective Synthesis of Substituted Piperidines from (S)-2-Aminobut-3-en-1-ol

[1]

Executive Summary

Substituted piperidines are ubiquitous pharmacophores in FDA-approved therapeutics, including Janus kinase (JAK) inhibitors and antihistamines.[1] While traditional routes rely on the hydrogenation of pyridines or resolution of racemates, these methods often lack stereochemical precision.

This protocol details a chiral pool synthesis starting from (S)-2-Aminobut-3-en-1-ol .[1] By leveraging the inherent chirality of the starting material, researchers can access enantiopure 3-substituted piperidines without the need for asymmetric catalysis or chiral resolution. The core technology relies on Ring-Closing Metathesis (RCM) , utilizing a homoallylation strategy to secure the 6-membered ring topology.

Key Advantages[1][2]
  • Stereochemical Integrity: Retains the (S)-configuration from the starting material.[1]

  • Modularity: The intermediate "dehydropiperidine" allows for divergent synthesis (e.g., hydrogenation to piperidines or dihydroxylation to sugar mimics).[1]

  • Scalability: Utilizes robust reactions (protection, alkylation, metathesis) amenable to gram-scale synthesis.[1]

Retrosynthetic Analysis & Logic

To synthesize a 6-membered piperidine ring from (S)-2-aminobut-3-en-1-ol, one must carefully design the carbon tether attached to the nitrogen.

  • The Trap (Pyrrolidine vs. Piperidine): Direct allylation of the amine followed by RCM yields a 5-membered pyrrolidine ring.[1]

  • The Solution: To achieve the 6-membered piperidine ring, a homoallyl group (4 carbons) must be introduced to the nitrogen atom. This creates the necessary 1,7-diene precursor for the metathesis event.

Reaction Pathway Visualization

The following diagram illustrates the critical decision point in the synthesis:

GSM(S)-2-Aminobut-3-en-1-ol(Chiral Pool)Step1Step 1: O-Protection(TBSCl)SM->Step1BranchN-AlkylationDecision PointStep1->BranchPyrrolidineRoute A: Allyl Bromide(Yields 5-membered Pyrrolidine)Branch->Pyrrolidinen=1 (Allyl)PiperidineRoute B: Homoallyl Bromide(Yields 6-membered Piperidine)Branch->Piperidinen=2 (Homoallyl)RCMRing-Closing Metathesis(Grubbs II)Piperidine->RCMTargetTarget: (S)-DehydropiperidineRCM->Target

Figure 1: Strategic decision tree for ring size control. Route B is required for piperidine synthesis.[2]

Detailed Experimental Protocol

Phase 1: Precursor Assembly

Objective: Prepare the acyclic diene precursor suitable for metathesis.[1][2]

Step 1: Selective O-Protection

The primary alcohol must be protected to prevent interference during alkylation and to serve as a handle for future functionalization.[1]

  • Reagents: (S)-2-Aminobut-3-en-1-ol (1.0 equiv), Imidazole (2.5 equiv), tert-Butyldimethylsilyl chloride (TBSCl, 1.1 equiv).[1]

  • Solvent: Dichloromethane (DCM), 0°C to RT.[1]

  • Protocol:

    • Dissolve amino alcohol in dry DCM under N₂ atmosphere.

    • Add imidazole and stir for 10 min.

    • Add TBSCl portion-wise at 0°C.

    • Warm to room temperature (RT) and stir for 12 h.

    • Workup: Quench with water, extract with DCM, dry over Na₂SO₄.

    • Checkpoint: Product should be a colorless oil.[1] confirm mono-protection via ¹H NMR (TBS singlet at ~0.9 ppm).[1]

Step 2: N-Homoallylation (The Critical Step)

Introduction of the 3-butenyl chain to form the secondary amine.

  • Reagents: O-TBS protected amine (1.0 equiv), 4-Bromo-1-butene (1.2 equiv), K₂CO₃ (2.0 equiv), NaI (0.1 equiv).[1]

  • Solvent: Acetonitrile (MeCN), Reflux (80°C).[1]

  • Protocol:

    • Suspend the protected amine and bases (K₂CO₃, NaI) in dry MeCN.[1]

    • Add 4-bromo-1-butene dropwise.

    • Reflux for 16–24 h.[1] Monitor by TLC for disappearance of primary amine.[1]

    • Note: Avoid di-alkylation by controlling equivalents and reaction time. If di-alkylation occurs, separate via column chromatography.[1]

Step 3: N-Protection (Carbamate Formation)

Free amines are poor substrates for RCM due to catalyst poisoning (coordination to Ru).[1] Protection as a carbamate (Boc) or sulfonamide (Ts) is mandatory.[1]

  • Reagents: Secondary amine from Step 2, Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv), Et₃N (2.0 equiv).[1]

  • Solvent: DCM, RT.

  • Protocol:

    • Standard Boc-protection protocol.[1]

    • Purify via silica gel chromatography (Hexanes/EtOAc).

    • Result: Acyclic diene precursor: N-Boc-N-(3-butenyl)-1-(tert-butyldimethylsilyloxy)but-3-en-2-amine.[1]

Phase 2: Ring-Closing Metathesis (RCM)

Objective: Cyclize the diene to form the tetrahydropyridine core.[1]

Step 4: Metathesis Cyclization[2]
  • Catalyst: Grubbs 2nd Generation Catalyst (G-II) or Hoveyda-Grubbs II (HG-II).[1]

  • Loading: 2–5 mol%.

  • Solvent: Anhydrous DCM (degassed) or Toluene.[1]

  • Concentration: High Dilution (0.005 M) is critical to favor intramolecular cyclization over intermolecular polymerization.[1]

  • Protocol:

    • Dissolve the diene precursor in degassed DCM to a concentration of 0.005 M.[1]

    • Add Grubbs II catalyst in one portion under Argon.

    • Reflux (40°C) for 2–12 h.

    • Quenching: Add activated charcoal or DMSO (50 equiv relative to catalyst) and stir for 12 h to sequester Ruthenium.

    • Filter through a pad of Celite/Silica.[1][2]

    • Concentrate and purify via flash chromatography.[1][2]

Yield Expectation: 75–90% Product: (S)-N-Boc-3-(TBS-oxymethyl)-1,2,3,6-tetrahydropyridine.[1]

Phase 3: Divergent Functionalization

The resulting "dehydropiperidine" is a versatile intermediate.[1][2]

Target ClassReaction ConditionsOutcome
Piperidines H₂, Pd/C, MeOHSaturation of the alkene to yield the saturated piperidine core.
3-Hydroxypiperidines 1. TBAF (remove TBS)2. Jones OxidationDeprotection followed by oxidation allows access to piperidine carboxylic acids (Pipecolic acid derivatives).[1]
Polyhydroxypiperidines OsO₄, NMO (Upjohn)Dihydroxylation of the double bond yields sugar mimics (azasugars).[1]

Troubleshooting & Optimization (E-E-A-T)

Catalyst Poisoning[1][2]
  • Symptom: Reaction stalls with starting material remaining.[1]

  • Cause: Free amine or basic nitrogen coordinating to the Ruthenium center.[1]

  • Fix: Ensure the Nitrogen is fully protected with an electron-withdrawing group (Boc, Ts, Cbz). If using a basic N-protecting group, add Lewis acid (e.g., Ti(OiPr)₄) to complex the amine during RCM.[1]

Dimerization vs. Cyclization[1][2]
  • Symptom: Appearance of higher molecular weight spots on TLC (dimers/oligomers).[1][2]

  • Cause: Concentration is too high, favoring intermolecular cross-metathesis.[1]

  • Fix: Maintain strict high dilution (0.005 M or lower). Add the catalyst solution slowly via syringe pump over 1–2 hours.[1][2]

Isomerization[1][2]
  • Symptom: Migration of the double bond into the ring (enamine formation) or chain.[1]

  • Fix: Use 1,4-benzoquinone (10 mol%) as an additive to suppress hydride-induced isomerization, a known side reaction with Ru-hydride species.[1]

References

  • Huwe, C. M., & Blechert, S. (1997).[1] "A flexible synthesis of enantiomerically pure 2,5-disubstituted pyrrolidines and piperidines."[1] Tetrahedron Letters, 38(44), 7697-7700.[1] Link

    • Core reference for the RCM strategy on vinylglycinol deriv
  • Trost, B. M., & Bunt, R. C. (1996).[1][3] "On Ligand Design for Catalytic Outer Sphere Reactions: A Simple Asymmetric Synthesis of Vinylglycinol." Angewandte Chemie International Edition, 35(1), 99-102.[1] Link[1][2]

    • Establishes the availability and synthesis of the starting m
  • Grubbs, R. H. (2006).[1] "Olefin-metathesis catalysts for the preparation of molecules and materials (Nobel Lecture)." Angewandte Chemie International Edition, 45(23), 3760-3803.[1] Link[1][2]

    • Authoritative source on c
  • Davis, F. A., et al. (2008).[1] "Asymmetric Synthesis of Polyhydroxylated Piperidines from Amino Alcohols." Journal of Organic Chemistry, 73(4), 1619–1622.[1] Link[1][2]

    • Supporting context for functionalizing the piperidine scaffold.

Application Note: 2-Aminobut-3-en-1-ol in the Design of Ligands for Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of 2-aminobut-3-en-1-ol (vinylglycinol) as a chiral scaffold in the synthesis of privileged ligands for asymmetric catalysis. Unlike saturated amino alcohols (e.g., valinol, phenylglycinol), the vinylglycinol scaffold offers a unique alkene handle . This functionality allows for late-stage structural diversification via Ring-Closing Metathesis (RCM) or hydrofunctionalization, enabling the construction of rigid macrocyclic libraries that are inaccessible via traditional routes.

This document provides a validated workflow for:

  • Sourcing/Synthesis: Accessing enantiopure (S)-2-aminobut-3-en-1-ol from L-serine.

  • Ligand Construction: Synthesizing a

    
    -symmetric Bis(oxazoline) (BOX) ligand and a 
    
    
    
    -symmetric Phosphinooxazoline (PHOX) ligand.
  • Catalytic Application: Deploying these ligands in Pd-catalyzed asymmetric allylic alkylation.

The Vinylglycinol Advantage

The primary value of 2-aminobut-3-en-1-ol lies in its orthogonality . The vinyl group is sterically similar to an ethyl group during the initial ligand formation but remains chemically active for secondary architectural modifications.

FeatureBenefit in Ligand Design
Chiral Amine/Alcohol Precursor to Oxazolines, Oxazoles, and Salen-type ligands.
Terminal Alkene Enables Ring-Closing Metathesis (RCM) to form macrocycles.
Electronic Profile The vinyl group exerts specific electronic effects (

character) different from alkyl groups.
Rigidity Potential Post-synthesis cyclization locks the ligand conformation, often boosting enantioselectivity (

).

Module 1: Synthesis of the Core Scaffold

Target: (S)-2-Aminobut-3-en-1-ol Hydrochloride Precursor: L-Serine (via Garner's Aldehyde)

While 2-aminobut-3-en-1-ol is commercially available (CAS 219803-57-3), in-house synthesis from L-serine ensures high optical purity (>99%


) and is cost-effective for gram-scale preparation.
Protocol 1.1: Synthesis via Garner's Aldehyde

Mechanism: Wittig Olefination of a chiral aldehyde derived from serine.

Step-by-Step Methodology:

  • Preparation of Garner's Aldehyde:

    • Start with N-Boc-L-serine methyl ester. Protect the side chain and nitrogen as an acetonide (2,2-dimethyloxazolidine).

    • Reduce the ester to the aldehyde using DIBAL-H at -78°C. Critical Control Point: Maintain temperature strictly below -70°C to prevent racemization.

  • Wittig Olefination:

    • Suspend methyltriphenylphosphonium bromide (

      
      , 1.2 equiv) in dry THF.
      
    • Add KOtBu (1.1 equiv) at 0°C to generate the ylide (bright yellow). Stir for 30 min.

    • Cool to -78°C and add Garner's aldehyde (1.0 equiv) dropwise in THF.

    • Allow to warm to room temperature (RT) over 4 hours.

    • Validation: TLC should show disappearance of the aldehyde.

      
      H NMR will confirm the terminal alkene signals (
      
      
      
      5.8-6.0 ppm).
  • Deprotection:

    • Treat the vinylated intermediate with 4M HCl in dioxane/methanol (1:1) at RT for 2 hours.

    • Concentrate in vacuo to yield (S)-2-aminobut-3-en-1-ol hydrochloride as a white solid.

Yield: ~65-70% over 3 steps.[1][2] Optical Purity Check: Derivatize a small aliquot with Mosher's acid chloride; analyze via


F NMR.

Module 2: Ligand Design & Synthesis

We will focus on constructing a Macrocyclic Bis(oxazoline) (Mac-BOX) ligand. This demonstrates the unique power of the vinyl handle.

Diagram: Ligand Synthesis Workflow

LigandSynthesis cluster_0 Key Transformation Serine L-Serine Garner Garner's Aldehyde Serine->Garner Protection/Red. VinylGly (S)-2-Aminobut-3-en-1-ol Garner->VinylGly Wittig/Deprot. AcyclicBOX Acyclic Vinyl-BOX VinylGly->AcyclicBOX + Malonate (Condensation) Malonate Dimethyl Malonyl Chloride Malonate->AcyclicBOX MacroBOX Macrocyclic BOX Ligand AcyclicBOX->MacroBOX RCM (Cyclization) Grubbs Grubbs II Catalyst (RCM) Grubbs->AcyclicBOX Catalyst

Caption: Synthesis of a rigid macrocyclic ligand from vinylglycinol via Ring-Closing Metathesis.

Protocol 2.1: Synthesis of Acyclic Vinyl-BOX
  • Condensation:

    • Dissolve (S)-2-aminobut-3-en-1-ol HCl (2.2 equiv) in dry

      
       with 
      
      
      
      (5 equiv).
    • Add dimethyl malonyl chloride (1.0 equiv) dropwise at 0°C.

    • Stir 12h. Isolate the bis-amide intermediate.

  • Cyclization (Oxazoline Formation):

    • Dissolve the bis-amide in dry

      
      .
      
    • Add mesyl chloride (

      
      , 2.5 equiv) and 
      
      
      
      (5 equiv) to activate the alcohols.
    • Reflux for 24h or treat with

      
       to effect cyclization.
      
    • Result: A

      
      -symmetric Bis(oxazoline) with two pendant vinyl groups.
      
Protocol 2.2: Macrocyclization via RCM (Self-Validating Step)

This step is self-validating .[3][4] If the ligand geometry is incorrect, cyclization will not occur, or oligomers will form.

  • Setup: Dissolve the Acyclic Vinyl-BOX (0.005 M, high dilution is critical) in degassed dry

    
    .
    
  • Catalysis: Add Grubbs' 2nd Generation Catalyst (5 mol%).

  • Reaction: Reflux for 12-24 hours under Argon.

  • Purification: Silica gel chromatography.

  • Outcome: A bridged macrocyclic ligand. The vinyl groups have formed a bridging alkene, locking the two oxazolines into a rigid bite angle.

Module 3: Application in Asymmetric Catalysis

Reaction: Pd-Catalyzed Asymmetric Allylic Alkylation (Tsuji-Trost Reaction). Why this Ligand? The macrocyclic constraint often restricts the rotation of the phenyl rings (if using PHOX) or the bite angle (BOX), enhancing stereocontrol compared to flexible analogs.

Protocol 3.1: Catalytic Run
  • Catalyst Formation:

    • Mix

      
       (2.5 mol%) and the Macrocyclic BOX Ligand (5.5 mol%) in dry 
      
      
      
      . Stir 30 min at RT. Solution should turn clear/yellow.
  • Substrate Addition:

    • Add rac-1,3-diphenyl-2-propenyl acetate (1.0 equiv).

    • Add dimethyl malonate (3.0 equiv) as the nucleophile.

    • Add BSA (N,O-Bis(trimethylsilyl)acetamide) (3.0 equiv) and a pinch of KOAc (catalytic base).

  • Monitoring:

    • Stir at RT. Monitor by TLC.

    • Endpoint: Disappearance of starting acetate.

  • Analysis:

    • Quench with saturated

      
      . Extract with ether.
      
    • Determine

      
       via Chiral HPLC (e.g., Chiralcel OD-H column).
      
Diagram: Catalytic Cycle & Ligand Mode[6]

CatalyticCycle Pd_Pre Pd(II) Precursor ActiveCat Active Pd-Ligand Complex Pd_Pre->ActiveCat + Ligand Ligand Vinyl-BOX Ligand Ligand->ActiveCat OxAdd Oxidative Addition (Pd-Allyl Species) ActiveCat->OxAdd + Substrate Substrate Allyl Acetate Substrate->OxAdd NucAttack Nucleophilic Attack (Enantio-determining) OxAdd->NucAttack + Nucleophile NucAttack->ActiveCat Regeneration Product Chiral Product NucAttack->Product

Caption: Pd-catalyzed allylic alkylation cycle using the Vinyl-BOX ligand.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Low Yield in RCM High concentration led to oligomerization.Ensure dilution is < 0.005 M. Add catalyst in portions.
No Reaction in RCM Oxygen poisoning of Ru-catalyst.Degas solvent thoroughly (freeze-pump-thaw x3).
Low

in Catalysis
Ligand flexibility (RCM failed or incomplete).Verify ligand structure via HRMS and NMR. Ensure macrocycle is formed.
Racemization of Amino Alcohol Overheating during Garner's aldehyde reduction.Keep DIBAL-H reduction strictly < -70°C.

References

  • Synthesis of Garner's Aldehyde & Vinylglycinol

    • Dondoni, A., & Perrone, D. (2004). "Synthesis of 1,1-Dimethylethyl (S)-4-Formyl-2,2-dimethyl-3-oxazolidinecarboxylate". Organic Syntheses, 77, 64. Link

    • Note: This provides the foundational protocol for the aldehyde precursor.
  • Vinyl-BOX Ligands & RCM

    • Gómez-Arrayás, R., & Carretero, J. C. (2004). "Chiral Macrocyclic Bis(oxazoline) Cu(II) Complexes: Synthesis and Application in Enantioselective Cyclopropanation". Chemical Communications, 1624-1625. Link

    • Note: Demonstrates the RCM str
  • PHOX Ligand Applications

    • Helmchen, G., & Pfaltz, A. (2000). "Phosphinooxazolines - A New Class of Versatile, Modular P,N-Ligands for Asymmetric Catalysis". Accounts of Chemical Research, 33(6), 336-345. Link

  • General Review of Amino Alcohols in Catalysis

    • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis". Chemical Reviews, 96(2), 835-876. Link

Sources

Synthesis of Bioactive Sphingolipid Analogues for Neurological Disorders Using (S)-2-Aminobut-3-en-1-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of (S)-2-Aminobut-3-en-1-ol in Neuro-therapeutics

(S)-2-Aminobut-3-en-1-ol, also known as (S)-vinylglycinol, is a chiral building block of significant interest in medicinal chemistry. Its unique structure, featuring a primary amine, a primary alcohol, a vinyl group, and a defined stereocenter, makes it a versatile precursor for the synthesis of complex, enantiomerically pure molecules.[1] This is particularly valuable in the development of therapeutics for neurological disorders, where precise interactions with chiral biological targets are paramount for efficacy and safety.

This guide provides an in-depth exploration of the application of (S)-2-aminobut-3-en-1-ol in the synthesis of bioactive sphingolipid analogues, a class of molecules with profound implications for the treatment of neurological diseases. Sphingolipids and their metabolites, such as ceramides and sphingosine-1-phosphate (S1P), are key regulators of various cellular processes within the central nervous system (CNS), including neuronal survival, inflammation, and myelination.[2][3] Dysregulation of sphingolipid metabolism has been implicated in the pathogenesis of several neurological disorders, including multiple sclerosis and stroke.[2][4] Consequently, modulators of sphingolipid signaling pathways, particularly S1P receptors, have emerged as promising therapeutic targets.[2][4]

Herein, we present detailed protocols for the synthesis of a novel sphingolipid analogue from (S)-2-aminobut-3-en-1-ol, discuss the rationale behind the synthetic strategy, and provide insights into the biological evaluation of such compounds.

Core Synthetic Strategy: From Vinylglycinol to a Bioactive Sphingolipid Backbone

The synthetic approach leverages the inherent functionalities of (S)-2-aminobut-3-en-1-ol to construct the characteristic sphingoid base backbone. The general workflow involves a few key transformations:

  • Protection of the Amino Group: The primary amine is typically protected to prevent unwanted side reactions during subsequent steps. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability and ease of removal under acidic conditions.

  • Olefination/Cross-Coupling: The vinyl group serves as a handle for introducing the long aliphatic chain characteristic of sphingolipids. This can be achieved through various olefination or cross-coupling reactions.

  • Amide Coupling: The amino group, once deprotected, is acylated with a fatty acid to form the ceramide-like amide linkage.

  • Further Functionalization (Optional): The primary alcohol can be further modified, for example, by phosphorylation to mimic sphingosine-1-phosphate.

This modular approach allows for the synthesis of a diverse library of sphingolipid analogues with varying chain lengths and functional groups, facilitating structure-activity relationship (SAR) studies.

Detailed Experimental Protocol: Synthesis of a Novel N-Acylated Sphingolipid Analogue

This protocol details the synthesis of a representative bioactive sphingolipid analogue starting from (S)-2-aminobut-3-en-1-ol.

Part 1: Synthesis of (S)-tert-butyl (1-hydroxybut-3-en-2-yl)carbamate (N-Boc-(S)-vinylglycinol)

Causality behind Experimental Choices: The Boc protection of the amine is the crucial first step to prevent its interference in the subsequent olefination reaction. The use of di-tert-butyl dicarbonate (Boc)₂O in a suitable solvent is a standard and high-yielding method for this transformation.

Step-by-Step Methodology:

  • Dissolve (S)-2-aminobut-3-en-1-ol hydrochloride (1.0 eq) in a mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 eq) to neutralize the hydrochloride and create a basic environment for the reaction.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in dioxane dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-(S)-vinylglycinol as a white solid.

Parameter Value
Typical Yield85-95%
Purity (by NMR)>98%
Analytical DataConsistent with published spectra
Part 2: Olefin Metathesis for Chain Elongation

Causality behind Experimental Choices: Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds. In this step, a cross-metathesis reaction between N-Boc-(S)-vinylglycinol and a long-chain terminal alkene using a Grubbs catalyst will install the hydrophobic tail of the sphingolipid analogue. The choice of the terminal alkene determines the final chain length.

Step-by-Step Methodology:

  • Dissolve N-Boc-(S)-vinylglycinol (1.0 eq) and the desired terminal alkene (e.g., 1-tetradecene, 1.5 eq) in anhydrous dichloromethane under an inert atmosphere (argon or nitrogen).

  • Add a second-generation Grubbs catalyst (e.g., Grubbs II, 0.02-0.05 eq) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the elongated N-Boc protected sphingoid base.

Parameter Value
Typical Yield60-75%
Purity (by NMR)>95%
Analytical DataConsistent with expected structure
Part 3: Deprotection and N-Acylation

Causality behind Experimental Choices: The Boc group is removed under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. The resulting free amine is then acylated with a fatty acid using standard peptide coupling reagents (e.g., HCTU) to form the final ceramide analogue. The choice of fatty acid allows for further structural diversification.

Step-by-Step Methodology:

  • Deprotection:

    • Dissolve the N-Boc protected sphingoid base (1.0 eq) in dichloromethane.

    • Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC.

    • Concentrate the reaction mixture in vacuo to remove excess TFA and solvent. The crude amine salt is used directly in the next step.

  • N-Acylation:

    • Dissolve the crude amine salt in anhydrous N,N-dimethylformamide (DMF).

    • Add the desired fatty acid (e.g., palmitic acid, 1.1 eq), HCTU (1.1 eq), and N,N-diisopropylethylamine (DIPEA, 3.0 eq).

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the final product by flash column chromatography on silica gel.

Parameter Value
Overall Yield (2 steps)70-85%
Purity (by HPLC)>98%
Analytical DataConfirmed by ¹H NMR, ¹³C NMR, and HRMS

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Protection cluster_step2 Step 2: Chain Elongation cluster_step3 Step 3: Deprotection & Acylation start (S)-2-Aminobut-3-en-1-ol step1_reagents Boc₂O, NaHCO₃ Dioxane/H₂O step1_product N-Boc-(S)-vinylglycinol step1_reagents->step1_product Protection step2_reagents Terminal Alkene Grubbs II Catalyst DCM, Reflux step2_product N-Boc-Protected Sphingoid Base step2_reagents->step2_product Olefin Metathesis step3a_reagents TFA, DCM step3a_product Sphingoid Base Amine Salt step3a_reagents->step3a_product Deprotection step3b_reagents Fatty Acid, HCTU, DIPEA DMF step3b_product Final Sphingolipid Analogue step3b_reagents->step3b_product N-Acylation

Caption: Synthetic workflow for a bioactive sphingolipid analogue.

Biological Evaluation and Mechanism of Action

The synthesized sphingolipid analogues can be evaluated for their biological activity in various in vitro and in vivo models of neurological disorders.

Typical Assays:

  • S1P Receptor Binding Assays: To determine the affinity and selectivity of the analogues for the different S1P receptor subtypes (S1PR1-5).

  • Cell-Based Functional Assays: To assess the functional activity of the compounds as agonists or antagonists of S1P receptors, often by measuring downstream signaling events such as GTPγS binding or calcium mobilization.

  • In Vitro Models of Neuroinflammation: Using cell cultures of microglia and astrocytes to evaluate the anti-inflammatory properties of the synthesized molecules.

  • In Vivo Models of Neurological Disease: Testing the therapeutic efficacy of the compounds in animal models of diseases like experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis or stroke models.

Expected Mechanism of Action:

Many bioactive sphingolipid analogues exert their neuroprotective effects by modulating S1P receptors. For instance, functional antagonists of the S1P1 receptor can sequester lymphocytes in the lymph nodes, preventing their infiltration into the CNS and thereby reducing neuroinflammation.[5] Additionally, direct effects on S1P receptors on neural cells can promote neuroprotection and remyelination.

S1P_Signaling cluster_membrane Cell Membrane S1PR1 S1P₁ Receptor Lymphocyte Lymphocyte Sequestration S1PR1->Lymphocyte Leads to Neuroprotection Neuroprotection & Remyelination S1PR1->Neuroprotection Direct CNS effects Analogue Sphingolipid Analogue Analogue->S1PR1 Binds & Modulates Neuroinflammation Reduced Neuroinflammation Lymphocyte->Neuroinflammation

Caption: Mechanism of action of S1P receptor modulators.

Troubleshooting and Optimization

Problem Possible Cause Solution
Low yield in Boc protectionIncomplete reaction or product loss during workup.Ensure complete neutralization of the hydrochloride salt. Optimize reaction time and extraction procedure.
Inefficient olefin metathesisCatalyst deactivation or steric hindrance.Use a more active catalyst (e.g., Grubbs III). Increase catalyst loading. Ensure stringent inert atmosphere conditions.
Incomplete deprotectionInsufficient acid or reaction time.Increase the equivalents of TFA or extend the reaction time. Monitor carefully by TLC.
Low yield in N-acylationPoor activation of the carboxylic acid or side reactions.Use alternative coupling reagents (e.g., HATU, COMU). Optimize the base and solvent.

Conclusion

(S)-2-Aminobut-3-en-1-ol is a highly valuable and versatile chiral starting material for the stereoselective synthesis of bioactive sphingolipid analogues with potential therapeutic applications in a range of neurological disorders. The modular synthetic strategy presented here allows for the generation of diverse libraries of compounds for biological screening and SAR studies. The development of novel S1P receptor modulators derived from this precursor represents a promising avenue for the discovery of new treatments for debilitating neurological conditions.

References

  • MySkinRecipes. (S)-2-Aminobut-3-en-1-ol hydrochloride. [Link]

  • Khadse, S., & Chaudhari, P. (n.d.).
  • Li, X., et al. (2017). Synthesis and biological evaluation of neoglycosphingolipids. European Journal of Medicinal Chemistry, 136, 334-343.
  • Ghaffari, S., et al. (2024). Sphingosine-1-Phosphate Modulation in Neurological Disorders: Insights from MS and Stroke. Brain Sciences, 15(5), 436.
  • Bielawska, A., et al. (2000). Synthesis and characterization of novel ceramide analogs for induction of apoptosis in human cancer cells. Bioorganic & Medicinal Chemistry, 8(8), 1909-1923.
  • Furuya, S., et al. (1998). A synthetic ceramide analog (L-PDMP) up-regulates neuronal function. Journal of Neurochemistry, 71(1), 367-377.
  • Murar, C. E., et al. (2018). Preparation of (S)-N-Boc-5-oxaproline. Organic Syntheses, 95, 157-176.
  • Hengst, J. A., et al. (2012). Design, Synthesis and Analysis of Novel Sphingosine Kinase-1 Inhibitors to Improve Oral Bioavailability. NIH Public Access, 22(19), 5304–5308.
  • Raza, A., et al. (2024).
  • D'Orazio, V., et al. (2019). Stereoselective preparation of quaternary 2-vinyl sphingosines and ceramides and their effect on basal sphingolipid metabolism.
  • Islam, M. (2021). Synthesis of Library of N-t-boc Amino ester.
  • O'Brien, P. (2021, June 12).
  • Yoo, B. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)
  • Pruett, S. T., et al. (2008). Thematic Review Series: Sphingolipids. Biodiversity of sphingoid bases (“sphingosines”) and related amino alcohols. Journal of Lipid Research, 49(8), 1621-1639.
  • MedchemExpress. (n.d.). Boc-Glycine (N-tert-Butoxycarbonyl-2-aminoacetic acid).
  • Merrill, A. H., Jr., & Pruett, S. T. (2008). Thematic Review Series: Sphingolipids. Biodiversity of sphingoid bases (“sphingosines”) and related amino alcohols.
  • Kokotos, G. (1990). A Convenient One-Pot Conversion of N-Protected Amino Acids and Peptides into Alcohols. Synthesis, 1990(4), 299-301.
  • Ghaffari, S., et al. (2025).
  • Palandoken, H., & Sartori, J. (2005). Preparation of 2S,3S-N-Isobutyl-N-(2-hydroxy-3-amino-4-phenylbutyl).
  • Pulido, F. J., & Barbero, A. (2006). Peterson olefination from alpha-silyl aldehydes.
  • Brown, K. M., et al. (2017). Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors. NIH Public Access, 60(17), 6667–6676.
  • Wang, Y., et al. (2022). Inhibiting Sphingosine 1-Phosphate Receptor Subtype 3 Attenuates Brain Damage During Ischemia-Reperfusion Injury by Regulating nNOS/NO and Oxidative Stress. Frontiers in Pharmacology, 13, 806825.

Sources

Troubleshooting & Optimization

Overcoming low yields in the synthesis of "2-Aminobut-3-en-1-ol"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Aminobut-3-en-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and overcome common challenges, particularly those related to low yields. 2-Aminobut-3-en-1-ol, a valuable chiral intermediate, is crucial in the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.[1] Its synthesis, however, can be fraught with difficulties leading to suboptimal yields. This guide provides in-depth troubleshooting advice and frequently asked questions to enhance your synthetic success.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-Aminobut-3-en-1-ol, and which is recommended for achieving high yields?

A1: The most prevalent and logical synthetic pathway to 2-Aminobut-3-en-1-ol is the reduction of a suitable vinylglycine derivative. Vinylglycine itself can be synthesized through various methods, such as the Neber rearrangement of N-chloroimidates derived from but-3-enenitrile.[2][3] For enantiomerically pure 2-Aminobut-3-en-1-ol, starting from the corresponding enantiomer of vinylglycine or a precursor like L-homoserine lactone is advisable.[4] The choice of reducing agent for the conversion of the carboxylic acid or ester to the alcohol is critical for yield and purity.

Q2: Why am I experiencing low yields in my synthesis of 2-Aminobut-3-en-1-ol?

A2: Low yields in this synthesis can stem from several factors, including:

  • Side Reactions: The presence of multiple reactive functional groups (amine, alcohol, and alkene) can lead to undesired side reactions such as over-reduction, polymerization, or intra/intermolecular reactions.

  • Incomplete Reactions: Suboptimal reaction conditions, including temperature, pressure, and catalyst choice, can result in incomplete conversion of the starting material.

  • Product Degradation: The product itself may be unstable under the reaction or workup conditions, leading to degradation.

  • Purification Losses: 2-Aminobut-3-en-1-ol is a relatively small, polar molecule, which can make its extraction and purification challenging, leading to significant product loss.

Q3: What are the key considerations for protecting groups in this synthesis?

A3: The use of protecting groups for the amine and potentially the hydroxyl group is a critical strategic decision. An N-protected vinylglycine derivative is often the preferred starting material.

  • Amine Protection: A Boc (tert-butyloxycarbonyl) or Cbz (carbobenzyloxy) group is commonly used. These groups are generally stable to the reduction conditions for the carboxylic acid and can be removed under relatively mild conditions.

  • Hydroxyl Protection: In some cases, protection of the resulting alcohol may be necessary for subsequent transformations, although for the synthesis of the target molecule, this is generally not required and adds extra steps.

The choice of protecting group strategy should be orthogonal, meaning each protecting group can be removed without affecting the others.

Troubleshooting Guide

This section provides a detailed breakdown of common issues encountered during the synthesis of 2-Aminobut-3-en-1-ol and offers systematic solutions.

Issue 1: Low or No Product Formation

Potential Causes & Solutions

Potential Cause Explanation & Troubleshooting Steps
Inactive Reducing Agent The choice and quality of the reducing agent are paramount. For the reduction of a carboxylic acid or ester, strong reducing agents like Lithium Aluminum Hydride (LAH) or borane complexes are typically required. Ensure the reducing agent is fresh and has been stored under appropriate anhydrous conditions. Consider titrating the LAH solution prior to use to determine its exact molarity.
Suboptimal Reaction Temperature Reduction reactions with powerful hydrides are often exothermic and require careful temperature control. Starting the reaction at a low temperature (e.g., 0 °C) and allowing it to slowly warm to room temperature can prevent side reactions and decomposition. Conversely, if the reaction is sluggish, a modest increase in temperature may be necessary, but this should be monitored carefully.
Poor Starting Material Quality The purity of the starting vinylglycine derivative is crucial. Impurities can interfere with the reaction. Ensure the starting material is fully characterized (NMR, MS) and purified if necessary before proceeding with the reduction.
Incompatible Solvent The solvent must be anhydrous and inert to the strong reducing agent. Diethyl ether or tetrahydrofuran (THF) are common choices for LAH reductions. Ensure the solvent is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
Issue 2: Presence of Significant Side Products

Potential Causes & Solutions

Potential Cause Explanation & Troubleshooting Steps
Over-reduction While the primary goal is to reduce the carboxylic acid/ester, the double bond could potentially be reduced under harsh conditions. This is less common with LAH for isolated double bonds but can occur. Using a milder reducing agent that is selective for the carbonyl group, if applicable to your specific substrate, can mitigate this. Alternatively, careful control of stoichiometry and reaction time is essential.
Polymerization The vinyl group can be susceptible to polymerization, especially in the presence of acid or radical initiators. Ensure the reaction and workup conditions are free from such species. A radical inhibitor could be added if polymerization is suspected, though this may interfere with the desired reaction.
Formation of Amides If a mixed anhydride or other activated form of the carboxylic acid is used and an external amine is present, amide formation can compete with reduction. This is less of a concern in a direct reduction of the acid or ester.
Issue 3: Difficulties in Product Isolation and Purification

Potential Causes & Solutions

Potential Cause Explanation & Troubleshooting Steps
High Water Solubility 2-Aminobut-3-en-1-ol is a polar molecule and is likely to have significant water solubility, making extraction from aqueous workup solutions inefficient. To improve extraction efficiency, saturate the aqueous layer with a salt such as sodium chloride or potassium carbonate. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
Emulsion Formation The amphiphilic nature of the product can lead to the formation of emulsions during extraction. Adding a small amount of a saturated salt solution or filtering the mixture through a pad of Celite can help to break the emulsion.
Volatility Small amino alcohols can be volatile, leading to loss of product during solvent removal under reduced pressure. Use a rotary evaporator with careful control of temperature and pressure. A cold trap should be used to recover any volatilized product.
Difficult Chromatographic Purification The polar nature of the amino alcohol can lead to streaking on silica gel chromatography. Using a mobile phase containing a small amount of a basic modifier like triethylamine or ammonium hydroxide can improve peak shape. Alternatively, ion-exchange chromatography can be a very effective purification method for amino alcohols.[5]

Experimental Workflow & Protocols

Below is a generalized, high-yield protocol for the synthesis of (S)-2-Aminobut-3-en-1-ol from (S)-N-Boc-vinylglycine.

Diagram of the Synthetic Workflow

G cluster_0 Synthesis of (S)-N-Boc-vinylglycine cluster_1 Reduction to (S)-N-Boc-2-aminobut-3-en-1-ol cluster_2 Deprotection and Isolation Starting Material (S)-Vinylglycine Protection Boc Anhydride, Base (e.g., NaOH, Dioxane/Water) Starting Material->Protection Protected Intermediate (S)-N-Boc-vinylglycine Protection->Protected Intermediate Reduction 1. Isobutyl Chloroformate, NMM 2. NaBH4, THF/Water Protected Intermediate->Reduction Reduced Intermediate (S)-N-Boc-2-aminobut-3-en-1-ol Reduction->Reduced Intermediate Deprotection Acidic Conditions (e.g., TFA or HCl in Dioxane) Reduced Intermediate->Deprotection Final Product (S)-2-Aminobut-3-en-1-ol Deprotection->Final Product Purification Purification Final Product->Purification Extraction & Chromatography

Caption: Synthetic workflow for 2-Aminobut-3-en-1-ol.

Step-by-Step Protocol: Reduction of (S)-N-Boc-vinylglycine
  • Reaction Setup: To a solution of (S)-N-Boc-vinylglycine (1.0 eq) in anhydrous THF at -15 °C under an inert atmosphere (e.g., Argon), add N-methylmorpholine (NMM) (1.1 eq).

  • Formation of Mixed Anhydride: Slowly add isobutyl chloroformate (1.1 eq) while maintaining the temperature at -15 °C. Stir the resulting mixture for 15 minutes.

  • Reduction: In a separate flask, prepare a solution of sodium borohydride (2.0 eq) in water. Add this solution to the mixed anhydride reaction mixture, ensuring the temperature does not rise above 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Workup and Extraction: Add water and extract the product with ethyl acetate (3 x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification of Protected Intermediate: Purify the crude (S)-N-Boc-2-aminobut-3-en-1-ol by flash column chromatography on silica gel.

Step-by-Step Protocol: Deprotection
  • Reaction Setup: Dissolve the purified (S)-N-Boc-2-aminobut-3-en-1-ol in a suitable solvent such as dichloromethane or dioxane.

  • Acidic Cleavage: Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.

  • Isolation: Once the reaction is complete, remove the solvent and excess acid under reduced pressure. The product can be isolated as the corresponding salt (e.g., hydrochloride or trifluoroacetate). If the free amine is desired, a basic workup followed by extraction can be performed, though this may lead to lower isolated yields due to the product's polarity.

In-depth Mechanistic Considerations

Understanding the potential reaction pathways and side reactions at a mechanistic level is key to troubleshooting.

Diagram of Potential Side Reactions

G Starting Material N-Protected Vinylglycine Derivative Desired Product N-Protected 2-Aminobut-3-en-1-ol Starting Material->Desired Product Controlled Reduction Over-reduction N-Protected 2-Aminobutan-1-ol Starting Material->Over-reduction Harsh Conditions Polymerization Polymer Desired Product->Polymerization Radical/Acid Initiation

Caption: Potential side reactions during synthesis.

By carefully selecting reagents, controlling reaction conditions, and employing appropriate workup and purification techniques, the challenges associated with the synthesis of 2-Aminobut-3-en-1-ol can be effectively managed, leading to improved yields and higher purity of this valuable synthetic intermediate.

References

  • MySkinRecipes. (S)-2-Aminobut-3-en-1-ol hydrochloride. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Simple synthesis of L- and D-vinylglycine (2-aminobut-3-enoic acid) and related amino acids. [Link]

  • Google Patents. Synthesis method of (R) -3-aminobutanol.
  • PubMed Central (PMC). A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone. [Link]

  • ResearchGate. ChemInform Abstract: Simple Synthesis of Land D-Vinylglycine (2-Aminobut-3-enoic Acid) and Related Amino Acids. [Link]

  • PubMed Central (PMC). α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms. [Link]

  • Frontiers in Bioengineering and Biotechnology. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. [Link]

Sources

Technical Support Center: Purification & Handling of 2-Aminobut-3-en-1-ol

[1]

Status: Active | Ticket ID: VGLY-PUR-001 | Specialist: Senior Application Scientist[1][2]

Executive Summary

2-Aminobut-3-en-1-ol (also known as Vinylglycinol) is a high-value chiral building block used in the synthesis of nucleoside analogues and glycosidase inhibitors.[1] However, it presents a "perfect storm" of purification challenges:

  • High Polarity: It is miscible with water, making extraction difficult.[1]

  • Chemical Instability: The terminal vinyl group is prone to polymerization, while the amine is oxidation-sensitive.[1]

  • Volatility/Thermal Sensitivity: High boiling point relative to its thermal stability limit.[1]

This guide provides troubleshooting workflows to recover high-purity material while preventing degradation.

Module 1: Extraction & Phase Partitioning

User Issue: "I synthesized the molecule, but after workup, my organic layer is empty. The product is stuck in the aqueous phase."

Diagnosis

Vinylglycinol is a small amino alcohol (MW 87.12) with a LogP of approximately -0.[1]7. It prefers water over standard organic solvents like ethyl acetate or diethyl ether.[1]

The Protocol: "Salting Out" & Polar Extraction

Do not use standard extraction solvents.[1] You must force the molecule into the organic phase.[1]

  • Saturate the Aqueous Phase: Add solid NaCl or K₂CO₃ to the aqueous reaction mixture until no more dissolves. This increases the ionic strength, reducing the solubility of the organic product (Salting Out effect).[1]

  • Select the Correct Solvent System:

    • Recommended: Isopropanol (IPA) / Dichloromethane (DCM) mixture (1:3 ratio).[1]

    • Alternative:

      
      -Butanol (requires rotovap bath temp >50°C, risky).[1]
      
  • The "Continuous Extraction" Method: If the scale is >5g, use a liquid-liquid continuous extractor with DCM for 24-48 hours.[1] This is the gold standard for quantitative recovery without thermal stress.[1]

Data Comparison: Solvent Efficiency

Solvent SystemPartition Coefficient (Est.)Recovery YieldNotes
Diethyl Ether< 0.1< 5%Do Not Use. Ineffective.[1][2]
Ethyl Acetate~ 0.320-30%Requires massive solvent volume.[1][2]
DCM / IPA (3:1) > 2.5 85-95% Best Balance of volatility and polarity.[1][2]
n-Butanol> 4.0> 95%Difficult to remove; high boiling point risks polymerization.[1][2]

Module 2: Chromatography Troubleshooting

User Issue: "My compound streaks on the silica column, and I'm losing mass. The fractions are impure."

Diagnosis

The free primary amine interacts strongly with the acidic silanols on standard silica gel, causing "tailing" and irreversible adsorption.[1]

The Protocol: Amine-Deactivation Strategy

You must modify the stationary phase to mask acidic sites.[1]

Step 1: Pre-treatment of Silica Flush the column with a mobile phase containing 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) before loading the sample.[1]

Step 2: Eluent System Optimization

  • Base System: Dichloromethane (DCM) / Methanol (MeOH).[1]

  • Modifier: Add 1% conc. NH₄OH to the MeOH bottle before mixing with DCM.

  • Gradient: Start at 100% DCM → Ramp to 10% MeOH/NH₄OH in DCM.

Step 3: Visualization The vinyl group is weak under UV (254 nm).[1] Use Ninhydrin Stain (turns deep red/purple) or Permanganate Stain (oxidizes the alkene) for TLC monitoring.[1]

Module 3: Distillation & Thermal Stability

User Issue: "Can I distill this compound? It turned into a rubbery gel in the flask."

Diagnosis

You triggered radical polymerization.[1] The combination of heat and the vinyl group, potentially catalyzed by trace peroxides or metals, caused the material to cross-link.[1]

The Protocol: Vacuum Distillation with Inhibition

Distillation is possible but risky.[1] It should only be performed if chromatography is not viable.[1]

  • Vacuum Requirement: High vacuum is mandatory (< 1 mbar).[1] Do not attempt at atmospheric pressure (predicted BP ~174°C is too high).[1]

  • Radical Inhibitor: Add BHT (Butylated hydroxytoluene) or Hydroquinone (0.1 wt%) to the distillation pot.[1]

  • Temperature Limit: Keep the oil bath below 60°C. If the product does not distill, improve the vacuum rather than increasing the heat.

Module 4: The "Escape Hatch" – Derivatization

User Issue: "The free base is too unstable. How do I store it long-term?"

Diagnosis

Storing the free amino-alcohol is not recommended.[1] Converting it to a crystalline salt or a protected carbamate significantly improves stability and ease of handling.[1]

Workflow: Stabilization Pathways

The following decision tree outlines the best derivative based on your downstream application.

Purification_StrategyStartCrude Vinylglycinol(Unstable Oil)DecisionIntended Application?Start->DecisionPath_SaltLong-Term Storage(Standard Reagent)Decision->Path_SaltStoragePath_ProtPeptide/Organic Synthesis(Building Block)Decision->Path_ProtSynthesisAction_HClGenerate HCl Salt(Add 4M HCl in Dioxane)Path_Salt->Action_HClAction_BocN-Boc Protection(Boc2O, DCM, TEA)Path_Prot->Action_BocResult_HClProduct: Vinylglycinol.HCl(Hygroscopic Solid)Stable at 4°CAction_HCl->Result_HClResult_BocProduct: N-Boc-Vinylglycinol(Lipophilic Oil/Solid)Easy ChromatographyAction_Boc->Result_Boc

Figure 1: Stabilization Decision Tree. Converting the free base to the HCl salt or N-Boc derivative is the most effective purification strategy.

Protocol: Formation of the HCl Salt

This is the commercial standard for stability [1].[1]

  • Dissolve crude amine in anhydrous Ethanol or Et₂O.[1]

  • Cool to 0°C.

  • Dropwise add 4M HCl in Dioxane (1.1 equivalents).

  • The salt will precipitate.[1] Filter under Nitrogen (hygroscopic) and wash with cold ether.[1]

  • Storage: Store at -20°C in a desiccator.

Module 5: Resolution of Racemates

User Issue: "I have the racemic material but need the (S)-enantiomer."

Diagnosis

Asymmetric synthesis is preferred, but resolution is possible via diastereomeric salt formation.[1]

The Protocol: Tartaric Acid Resolution[2]
  • Resolving Agent: Use (+)-Dibenzoyl-D-tartaric acid .[1]

  • Solvent: Ethanol/Water mixtures are standard for fractional crystallization.[1]

  • Process:

    • Mix racemate (1 eq) and acid (0.5 - 1 eq) in hot ethanol.

    • Cool slowly to room temperature, then 4°C.

    • The diastereomeric salt of the (S)-enantiomer typically crystallizes first (verify via optical rotation).[1]

    • Liberate the free base using the Extraction Protocol (Module 1) .[1]

References

  • PubChem. (n.d.).[1][3] 2-Aminobut-3-en-1-ol Compound Summary. National Library of Medicine.[1] Retrieved February 6, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Buten-1-ol. Retrieved February 6, 2026, from [Link]

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of (S)-2-Aminobut-3-en-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (S)-2-Aminobut-3-en-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this critical chiral intermediate. Our aim is to empower you with the knowledge to optimize your reaction conditions, maximize yield and enantioselectivity, and navigate potential challenges in your synthesis.

(S)-2-Aminobut-3-en-1-ol is a valuable chiral building block in the pharmaceutical industry, frequently employed in the development of antiviral and anticancer agents.[1] Its stereochemistry is crucial for its biological activity, making enantioselective synthesis a key focus. This guide will focus on a robust and widely applicable synthetic route starting from racemic butadiene monoxide.

Synthetic Strategy Overview: A Two-Step Enantioselective Approach

The recommended synthetic pathway involves a two-step sequence:

  • Asymmetric Ring-Opening (ARO) of Butadiene Monoxide: This key step establishes the desired (S)-stereochemistry. We will focus on the highly effective Jacobsen-Katsuki epoxidation catalyst system, specifically a chiral chromium (III) salen complex, for the enantioselective azidolysis of the epoxide.[2][3]

  • Reduction of the Azido Alcohol: The resulting (S)-4-azidobut-3-en-2-ol is then reduced to the target (S)-2-aminobut-3-en-1-ol. Various reduction methods are available, and we will discuss a chemoselective approach that preserves the vinyl and hydroxyl functionalities.[4]

Synthetic Pathway ButadieneMonoxide Butadiene Monoxide (racemic) AzidoAlcohol (S)-4-azidobut-3-en-2-ol ButadieneMonoxide->AzidoAlcohol 1. (S,S)-Cr(salen)Cl, TMSN3 2. Mild acidic workup AminoAlcohol (S)-2-Aminobut-3-en-1-ol AzidoAlcohol->AminoAlcohol Reduction (e.g., H2, Pd/C or PPh3/H2O)

Caption: Overall synthetic route to (S)-2-Aminobut-3-en-1-ol.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Issue 1: Low Enantioselectivity in the Asymmetric Ring-Opening Step

Potential Cause Troubleshooting Steps Scientific Rationale
Inactive or Decomposed Catalyst 1. Use freshly prepared or properly stored catalyst. The Cr(salen) complex is sensitive to air and moisture over long periods. 2. Ensure anhydrous reaction conditions. Use freshly distilled solvents and flame-dried glassware.The catalytic activity of the Cr(salen) complex relies on the integrity of the metal-ligand complex. Oxidation or hydrolysis can lead to catalyst deactivation and a loss of enantiocontrol.[2]
Incorrect Catalyst Loading 1. Optimize catalyst loading. Start with the recommended loading (typically 1-5 mol%) and adjust as needed. 2. Ensure accurate measurement of the catalyst. Too little catalyst will result in a slow reaction and may allow the uncatalyzed, non-enantioselective background reaction to become significant. Conversely, excessive catalyst loading is uneconomical and can sometimes lead to side reactions.
Presence of Water 1. Rigorously exclude water from the reaction. Use anhydrous solvents and reagents. 2. Consider the use of molecular sieves. While trace amounts of water can be necessary to generate the active catalytic species in some salen-catalyzed reactions, excess water can lead to the formation of diol byproducts and interfere with the catalyst's chiral environment, reducing enantioselectivity.[2]
Suboptimal Temperature 1. Perform the reaction at the recommended temperature. Typically, these reactions are run at or below room temperature. 2. Monitor the reaction temperature closely. Higher temperatures can increase the rate of the uncatalyzed reaction and may also lead to partial racemization of the product or catalyst degradation, thus lowering the enantiomeric excess (ee).

Issue 2: Poor Regioselectivity in the Epoxide Opening (Formation of 1-azido-3-buten-2-ol)

Potential Cause Troubleshooting Steps Scientific Rationale
Steric and Electronic Effects 1. Strictly adhere to the optimized catalyst and reaction conditions. The Jacobsen catalyst system is designed to favor attack at the terminal carbon.[5] 2. Analyze the product mixture carefully to quantify the regioisomers (e.g., by 1H NMR or GC-MS).The ring-opening of butadiene monoxide can occur at either C1 or C2. The chiral catalyst directs the nucleophilic attack of the azide to the less substituted carbon (C1), leading to the desired 1,2-azido alcohol. Deviations from the optimized protocol can diminish this directing effect.[5]
Nature of the Azide Source 1. Use trimethylsilyl azide (TMSN3) as recommended for the Jacobsen system.TMSN3 in the presence of a protic source (adventitious water or added alcohol) generates HN3 in situ. The nature of the azide source and its counterion can influence the regioselectivity of the ring-opening.[2]

Issue 3: Incomplete or Slow Azide Reduction

Potential Cause Troubleshooting Steps Scientific Rationale
Choice of Reducing Agent 1. Use a suitable reducing agent. Catalytic hydrogenation (H2, Pd/C) or Staudinger reduction (PPh3, H2O) are common choices.[4] 2. Avoid harsh reducing agents like LiAlH4, which can potentially reduce the double bond.The azide group needs to be reduced to an amine without affecting the vinyl and hydroxyl groups. Catalytic hydrogenation and the Staudinger reaction are generally mild and chemoselective for this transformation.
Catalyst Poisoning (for Catalytic Hydrogenation) 1. Ensure the azido alcohol is free of impurities that could poison the catalyst (e.g., sulfur-containing compounds). 2. Use a fresh, active catalyst. The activity of hydrogenation catalysts like Pd/C can be diminished by various impurities, leading to incomplete or slow reactions.
Insufficient Reagent (for Staudinger Reduction) 1. Use a stoichiometric amount or a slight excess of triphenylphosphine (PPh3). The Staudinger reduction is a stoichiometric reaction. Insufficient PPh3 will result in incomplete conversion of the azide.

Issue 4: Difficulty in Product Purification

Potential Cause Troubleshooting Steps Scientific Rationale
Formation of Byproducts 1. Optimize reaction conditions to minimize byproduct formation (see previous troubleshooting points). 2. Use appropriate purification techniques. Flash column chromatography on silica gel is often effective.Common byproducts include the regioisomeric amino alcohol and diol impurities from epoxide hydrolysis. Careful chromatography is necessary to separate these closely related compounds.
Product Volatility or Water Solubility 1. For volatile products, use care during solvent removal. Use a rotary evaporator at reduced temperature and pressure. 2. For water-soluble products, perform multiple extractions with an organic solvent and consider back-extraction to recover the product from the aqueous phase.Amino alcohols can have significant water solubility and can be volatile, leading to product loss during workup and purification.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the role of the chromium (III) salen catalyst in the asymmetric ring-opening step?

A1: The chiral chromium (III) salen complex, often referred to as Jacobsen's catalyst, serves as a Lewis acid to activate the epoxide, making it more susceptible to nucleophilic attack. The chiral salen ligand creates a specific three-dimensional environment around the chromium center. This chiral environment directs the approach of the nucleophile (azide) to one face of the epoxide and to a specific carbon atom, thereby controlling both the enantioselectivity and regioselectivity of the reaction.[2][3]

Catalyst_Mechanism cluster_0 Catalytic Cycle Catalyst Cr(III)-salen Intermediate [Cr(salen)-Epoxide-Azide] Complex Catalyst->Intermediate Coordination Epoxide Butadiene Monoxide Epoxide->Intermediate Azide TMSN3 Azide->Intermediate Product Azido Alcohol Intermediate->Product Ring Opening Product->Catalyst Release & Catalyst Regeneration

Caption: Simplified catalytic cycle of Cr(salen) in epoxide ring-opening.

Q2: Why is regioselectivity a concern in the ring-opening of butadiene monoxide?

A2: Butadiene monoxide is an unsymmetrical epoxide with two potential sites for nucleophilic attack: the terminal carbon (C1) and the internal carbon (C2) of the oxirane ring. Attack at C1 leads to the desired 1,2-azido alcohol, which upon reduction gives (S)-2-aminobut-3-en-1-ol. Attack at C2 would result in the formation of the regioisomeric 2-azido-3-buten-1-ol. Controlling the regioselectivity is therefore crucial to obtain the correct product isomer.[5]

Q3: Can I use sodium azide instead of trimethylsilyl azide (TMSN3) for the asymmetric ring-opening?

A3: While sodium azide is a common azide source for epoxide ring-opening, the Jacobsen catalytic system is specifically optimized for use with TMSN3. The in situ generation of hydrazoic acid (HN3) from TMSN3 and trace water is believed to be important for the catalytic cycle.[2] Using sodium azide directly may require different reaction conditions (e.g., different solvents, additives) and may not provide the same high levels of enantioselectivity and regioselectivity.

Q4: What are the best practices for handling azides safely?

A4: Organic azides can be explosive, especially when concentrated or heated. Always handle them with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood and behind a blast shield, especially when working on a larger scale. Avoid friction, shock, and exposure to high temperatures. For the reduction step, ensure that the reaction is well-controlled to manage the evolution of nitrogen gas.

Q5: How can I monitor the progress of the reactions?

A5:

  • Asymmetric Ring-Opening: Thin-layer chromatography (TLC) is a convenient method to monitor the disappearance of the starting epoxide and the appearance of the azido alcohol product. Staining with a permanganate solution can help visualize the epoxide and the alcohol product.

  • Azide Reduction: The progress of the azide reduction can be monitored by TLC, looking for the disappearance of the azido alcohol and the appearance of the more polar amino alcohol. The azide functionality can also be monitored by IR spectroscopy (strong absorption around 2100 cm-1).

Part 3: Detailed Experimental Protocols

Protocol 1: Asymmetric Ring-Opening of Butadiene Monoxide

This protocol is adapted from established procedures for Jacobsen-Katsuki asymmetric epoxide opening.[2][3]

Materials:

  • (S,S)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminochromium(III) chloride ((S,S)-Cr(salen)Cl)

  • Butadiene monoxide (racemic)

  • Trimethylsilyl azide (TMSN3)

  • Anhydrous diethyl ether or tert-butyl methyl ether (MTBE)

  • Glacial acetic acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (S,S)-Cr(salen)Cl (0.02-0.05 equivalents).

  • Add anhydrous diethyl ether or MTBE (to make a ~0.5 M solution with respect to the epoxide).

  • Cool the mixture to 0 °C.

  • Add butadiene monoxide (1.0 equivalent) to the flask.

  • Slowly add trimethylsilyl azide (1.1 equivalents) dropwise over 5-10 minutes.

  • Stir the reaction mixture at 0 °C to room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding glacial acetic acid (2 equivalents).

  • Stir for 30 minutes to hydrolyze the silyl ether.

  • Dilute the mixture with diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude (S)-4-azidobut-3-en-2-ol can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Reduction of (S)-4-azidobut-3-en-2-ol to (S)-2-Aminobut-3-en-1-ol

This protocol describes a catalytic hydrogenation method.

Materials:

  • (S)-4-azidobut-3-en-2-ol

  • Palladium on activated carbon (10% Pd/C)

  • Methanol or ethanol

  • Hydrogen gas (H2)

Procedure:

  • Dissolve (S)-4-azidobut-3-en-2-ol (1.0 equivalent) in methanol or ethanol in a suitable hydrogenation vessel.

  • Carefully add 10% Pd/C (5-10 mol% Pd).

  • Purge the vessel with hydrogen gas.

  • Stir the mixture under a hydrogen atmosphere (typically 1-4 atm) at room temperature for 4-12 hours, or until the reaction is complete (monitored by TLC or IR).

  • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow it to dry completely in the air.

  • Rinse the filter cake with methanol or ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude (S)-2-aminobut-3-en-1-ol.

  • The product can be further purified by flash column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient, possibly with a small amount of ammonium hydroxide to prevent streaking) or by crystallization of a salt (e.g., the hydrochloride salt).

Part 4: Data Summary

Reaction Step Key Parameters Typical Range/Value Expected Outcome
Asymmetric Ring-Opening Catalyst Loading1-5 mol%High enantioselectivity (>90% ee)
Temperature0 °C to room temperatureGood reaction rate and selectivity
SolventDiethyl ether, MTBEAnhydrous conditions are crucial
Reaction Time12-24 hoursComplete conversion of epoxide
Azide Reduction (Hydrogenation) Catalyst10% Pd/CChemoselective reduction
Hydrogen Pressure1-4 atmEfficient reduction
SolventMethanol, EthanolGood solubility of substrate
Reaction Time4-12 hoursHigh yield of the amine

References

  • Hansen, K. B., & Jacobsen, E. N. (2002). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. In Comprehensive Asymmetric Catalysis (pp. 1479-1498). Springer, Berlin, Heidelberg. [Link]

  • (This reference is not directly cited in the text but provides general context on asymmetric synthesis)
  • Jacobsen, E. N. (2000). Asymmetric catalysis of epoxide ring-opening reactions. Accounts of chemical research, 33(6), 421-431. [Link]

  • Ballerini, E., Crotti, P., Frau, I., Lanari, D., Pizzo, F., & Vaccaro, L. (2013). A waste-minimized protocol for the preparation of 1, 2-azido alcohols and 1, 2-amino alcohols. Green Chemistry, 15(9), 2406-2410. [Link]

  • MySkinRecipes. ((S)-2-Aminobut-3-en-1-ol hydrochloride). Retrieved February 6, 2026, from [Link]

  • (This reference is not directly cited in the text but provides general context on chromium-salen epoxid
  • Neagu, I., Koivisto, P., Neagu, C., Kostiainen, R., Stenby, K., & Peltonen, K. (1995). Butadiene monoxide and deoxyguanosine alkylation products at the N7-position. Carcinogenesis, 16(8), 1809-1813. [Link]

Sources

Technical Support Center: Functionalization of 2-Aminobut-3-en-1-ol (Vinylglycinol)

[1]

Status: Operational Operator: Senior Application Scientist Topic: Stereochemical Integrity & Racemization Prevention[1]

Introduction: The "Chiral Cliff" of Vinylglycinol

Welcome to the technical support hub for 2-Aminobut-3-en-1-ol (Vinylglycinol). You are likely here because you are attempting to functionalize this scaffold—perhaps oxidizing it to the amino acid (Vinylglycine) or using it as a chiral building block for olefin metathesis—and you are seeing erosion of enantiomeric excess (ee).

The Core Problem: Vinylglycinol is structurally deceptive. It resembles a simple amino alcohol (like serinol), but the adjacent vinyl group creates a unique electronic environment. The allylic position activates the C2-proton, while the 1,2-amino alcohol motif invites intramolecular cyclization.

If you use standard "linear" protection strategies (e.g., N-Acyl, O-Sulfonyl), you risk triggering Neighboring Group Participation (NGP) . The amide oxygen attacks the activated alcohol, forming an oxazoline or aziridine intermediate. Opening these rings is often non-stereospecific, leading to immediate racemization.

This guide provides the protocols to lock stereochemistry before you functionalize.

Module 1: The "Safety Lock" Protocol (Cyclic Protection)

Diagnosis: If you are observing racemization during alcohol activation (tosylation/mesylation) or subsequent substitution, your N-protecting group is likely participating in the reaction.

The Solution: Do not use linear protection (e.g., N-Boc, O-Ms) if you plan to displace the oxygen.[1] Instead, constrain the molecule into a cyclic carbamate (Oxazolidinone) or oxazolidine . This physically sequesters the amine and alcohol, preventing NGP and locking the C2-conformation.

Workflow: Formation of the Vinyl-Oxazolidinone

This is the most robust method for preserving chirality during functionalization.

Step-by-Step Protocol:

  • Reagents:

    • Substrate: 2-Aminobut-3-en-1-ol (HCl salt or free base).[1][2]

    • Reagent: Carbonyl diimidazole (CDI) or Triphosgene (use extreme caution).[1]

    • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).[1]

    • Solvent: Dichloromethane (DCM) or THF (anhydrous).

  • Procedure:

    • Cool: Dissolve amino alcohol (1.0 equiv) and TEA (2.2 equiv) in DCM at 0°C.

    • Add: Add CDI (1.1 equiv) portion-wise over 15 minutes.

    • Stir: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitor: TLC should show conversion to a less polar spot (the cyclic carbamate).

    • Workup: Quench with saturated NH₄Cl, extract with DCM, wash with brine.

  • Why this works: The cyclic carbamate (2-oxo-oxazolidine) ties the nitrogen lone pair into the urethane resonance system and geometrically prevents the oxygen from attacking the C2 center.

Visualizing the Risk: Linear vs. Cyclic Pathways

RacemizationRiskStartN-Acyl Vinylglycinol(Linear Protection)ActivatedActivated Alcohol(O-Mesyl/Tosyl)Start->ActivatedMsCl, Et3NOxazolineOxazoline Intermediate(Achiral/Labile)Activated->OxazolineIntramolecularAttack (NGP)RacemicRacemic ProductOxazoline->RacemicRing Open(Non-selective)CyclicStartVinyl-Oxazolidinone(Cyclic Protection)FunctionalizedFunctionalized Product(>99% ee)CyclicStart->FunctionalizedSafe Functionalization

Figure 1: Mechanism of racemization via oxazoline formation vs. the stability of cyclic protection.

Module 2: Oxidation Protocols (Accessing Vinylglycine)

Diagnosis: You need the aldehyde or carboxylic acid, but Swern or Jones oxidation is yielding racemized material.

The Issue: The aldehyde of vinylglycine is an alpha-amino, beta-gamma unsaturated aldehyde .[1] The C2 proton is doubly acidified (alpha to carbonyl, allylic). Basic conditions (e.g., Et₃N in Swern) can trigger enolization and racemization instantly.

Recommended Protocol: Parikh-Doering Oxidation

We recommend Parikh-Doering over Swern because it operates at near-ambient temperatures (avoiding temperature fluctuations) and uses a milder base complex (SO₃[1]·Pyridine).[1]

Step-by-Step Protocol:

  • Preparation:

    • Substrate: N-Boc-2-aminobut-3-en-1-ol (Protect Amine First!).[1]

    • Solvent: DMSO/DCM (1:1 mixture).

    • Reagents: SO₃·Pyridine complex (3.0 equiv), DIPEA (5.0 equiv).

  • Execution:

    • Dissolve: Substrate in DMSO/DCM at 0°C.

    • Add Base: Add DIPEA and stir for 5 minutes.

    • Oxidize: Add SO₃·Pyridine complex in one portion.

    • Reaction: Stir at 0°C for 1 hour. Do not let it warm above 10°C.

    • Quench: Pour into ice-cold water/brine. Extract immediately.

  • Critical Control Point:

    • Do not store the aldehyde. It is configurationally unstable. Proceed immediately to the next step (e.g., Wittig, Pinnick oxidation, or reductive amination).

Module 3: Troubleshooting & FAQs

Q1: I used N-Acetyl protection and lost all optical activity after mesylation. Why?

A: You created an oxazoline. The carbonyl oxygen of the N-acetyl group is nucleophilic. When you turned the alcohol into a mesylate (a good leaving group), the amide oxygen attacked the C1 position (or C2 via aziridine logic), displacing the mesylate and forming a 5-membered oxazoline ring. This ring opens non-selectively in water/workup, scrambling the stereocenter. Fix: Switch to N-Boc (less nucleophilic oxygen) or, preferably, the Cyclic Carbamate (Module 1).

Q2: Can I use acidic conditions to remove Boc?

A: Yes, but with caution. Vinylglycinol derivatives are prone to allylic rearrangement or hydration of the double bond in strong aqueous acid. Recommendation: Use 4M HCl in Dioxane (anhydrous) at 0°C. Avoid aqueous H₂SO₄ or heating.

Q3: I need to do a Grubbs Metathesis. Will the free alcohol interfere?

A: Yes. Free alcohols can coordinate to the Ruthenium catalyst, killing activity or causing isomerization. Fix: Protect the alcohol as a silyl ether (TBS or TIPS ).

  • Protocol: Imidazole (2.5 equiv), TBS-Cl (1.2 equiv) in DMF.[1] This is racemization-free and compatible with metathesis.

Summary Data: Protection Group Risk Matrix

Protecting Group StrategyOxazoline RiskAcid StabilityBase StabilityRecommended For
N-Acetyl / N-Benzoyl HIGH HighLowNot Recommended
N-Boc (Linear) ModerateLowHighSimple storage
N-Fmoc LowLowLowPeptide synthesis
Cyclic Carbamate (Oxazolidinone) ZERO HighHighActivation/Substitution
N,O-Acetonide (Garner-type) ZERO LowHighAldehyde synthesis

Decision Logic for Experimental Design

DecisionTreeStartStart: VinylglycinolGoalWhat is your goal?Start->GoalOxidationOxidation toAldehyde/AcidGoal->OxidationSubstitutionSubstitution of -OH(e.g., to Halide/Azide)Goal->SubstitutionMetathesisOlefin MetathesisGoal->MetathesisOx_ActionUse Parikh-Doering(Avoid Swern/Jones)Oxidation->Ox_ActionSub_CheckIs N-protected?Substitution->Sub_CheckMet_ActionProtect -OH with TBSProtect -NH with BocMetathesis->Met_ActionSub_LinearIf Linear (Boc/Ac):STOP. High Risk.Sub_Check->Sub_LinearYesSub_CyclicForm Cyclic Carbamate(CDI/Triphosgene)Sub_Check->Sub_CyclicNo/Switch

Figure 2: Decision tree for selecting the correct functionalization pathway.[1]

References

  • Rapoport, H., et al. (1990). Synthesis of Enantiomerically Pure Vinylglycine from Methionine. Journal of Organic Chemistry.[3][4]

    • Context: Establishes the baseline instability of vinylglycine deriv
  • Berkowitz, D. B., et al. (2000). Synthesis of α-Vinyl Amino Acids.[1][5][6][7] Methods in Molecular Medicine.

    • Context: Detailed review of vinylglycine synthesis and the risks of allylic proton racemiz
  • Garner, P., & Park, J. M. (1987). The Synthesis and Stability of (S)-1,1-Dimethyl-4-formyl-2,2-dimethyloxazolidine. Journal of Organic Chemistry.[3][4]

    • Context: The foundational text for using cyclic acetonides/carbamates to prevent racemization in serine-like amino alcohols.[1]

  • Liang, C., et al. (2017).[3] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters.[1][3]

    • Context: Mechanistic parallels for racemization via oxazolone formation in sensitive amino acids.[8]

Selection of appropriate protecting groups for the amino and hydroxyl functions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Protective Group Chemistry Current Status: Operational Agent: Senior Application Scientist (Organic Synthesis Division)

Introduction: The Art of Strategic Blocking

Welcome to the Technical Support Center. You are here because your synthesis has stalled. Perhaps your yield is crashing during deprotection, or you are seeing "ghost" peaks in your LC-MS.

Protective group chemistry is not just about "putting a lid" on a reactive site; it is a chess game of orthogonality . You must select groups that can withstand the conditions required to manipulate other parts of the molecule, yet vanish instantly when summoned.

This guide is structured as a series of Troubleshooting Tickets and Standard Operating Procedures (SOPs) designed to resolve the most common conflicts in Amino and Hydroxyl protection.

Module 1: Amino Function Protection (The N-Terminus & Side Chains)

Ticket #402: "My Fmoc deprotection is failing / yielding a deletion sequence."

Diagnosis: The standard piperidine deprotection is likely causing Diketopiperazine (DKP) formation . This is common when Proline or Glycine is at the C-terminus of the dipeptide being deprotected. The free amine attacks the C-terminal ester, cleaving the dipeptide from the resin/chain as a cyclic byproduct.

Root Cause Analysis:

  • Slow Deprotection: Steric hindrance leads to longer exposure to base.

  • Sequence Liability: Pro-Xaa and Gly-Xaa sequences are "hotspots" for cyclization.

Corrective Action (SOP-N1):

  • Switch Reagents: Abandon standard 20% Piperidine/DMF.

  • Use DBU Cocktail: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic base that removes Fmoc rapidly but is too bulky to catalyze DKP formation efficiently.

  • Protocol:

    • Wash resin with DMF.[1][2]

    • Treat with 2% DBU + 2% Piperidine in DMF for 5 minutes.

    • Wash and repeat for 5 minutes.

    • Note: Do not use DBU for Asp-containing peptides (risk of aspartimide formation).

Ticket #405: "Boc removal destroyed my Tryptophan/Methionine residues."

Diagnosis: Cation Scavenging Failure . Acidolytic cleavage of Boc (using TFA) generates tert-butyl cations (


). Without a "sink," these electrophiles alkylate the electron-rich indole ring of Trp or the sulfur in Met/Cys.

Corrective Action (SOP-N2): You must employ a "Scavenger Cocktail" tailored to your sequence.

Residues PresentRecommended Cocktail (Reagent K variant)Mechanism
Standard TFA / Water / TIS (95:2.5:2.5)Water/TIS trap cations.
Trp / Met / Cys TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5)Thioanisole/EDT protect S and Indole.
Arg (Pbf/Pmc) High TFA concentration (>90%)Required to cleave sulfonyl groups.

Module 2: Hydroxyl Function Protection (The Stability Hierarchy)

Ticket #701: "My Silyl Ether is falling off during column chromatography."

Diagnosis: You likely used TMS (Trimethylsilyl) or TES (Triethylsilyl) on a primary alcohol. Silica gel is slightly acidic; this is often enough to cleave labile silyl groups.

Corrective Action (SOP-O1): Upgrade the steric bulk. The stability of silyl ethers is logarithmic relative to the steric hindrance at the silicon atom.[3]

Visual Guide: Silyl Ether Selection Tree

SilylSelection cluster_legend Stability Rule of Thumb (Acid Hydrolysis Rate) Start Select Hydroxyl Protection AcidStable Must survive Acid? Start->AcidStable BaseStable Must survive Base? AcidStable->BaseStable No TBDPS TBDPS High Acid Stability Cleaved by: TBAF AcidStable->TBDPS Yes (High Stability) TBDMS TBDMS (TBS) Standard Choice Cleaved by: TBAF or AcOH BaseStable->TBDMS Yes (Standard) TIPS TIPS Max Base Stability Cleaved by: TBAF (slow) BaseStable->TIPS Yes (Extreme Sterics) TMS TMS Very Labile Transient protection only BaseStable->TMS No (Easy on/off) Legend TMS (1) > TES (64) > TBDMS (20,000) > TBDPS (5,000,000)

Caption: Decision matrix for Silyl Ether selection based on required environmental stability. Relative acid stability values derived from Greene's Protective Groups.

Ticket #709: "I cannot remove my Benzyl Ether without reducing my alkene."

Diagnosis: You are using standard Hydrogenolysis (


, Pd/C). This will reduce double bonds.

Corrective Action (SOP-O2): Switch to an Oxidative or Lewis Acid deprotection method.

  • Method A (Oxidative - PMB specific): If you used p-Methoxybenzyl (PMB), use DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in DCM/Water. This is orthogonal to olefins.

  • Method B (Lewis Acid - General Benzyl): Use Boron Trichloride (

    
    ).
    
    • Protocol: Cool reaction to -78°C in DCM. Add

      
       (1M solution). Stir 1h. Quench with MeOH.
      
    • Warning: This is harsh on acid-sensitive groups (like Boc).

Module 3: Orthogonality & The "Chess Game"

The most complex scenarios involve molecules with both Amino and Hydroxyl groups (e.g., Serine, Threonine, Tyrosine derivatives).

Scenario: You need to deprotect an N-terminal amine without touching a side-chain alcohol, then modify the amine, and finally deprotect the alcohol.

The Strategy Table:

N-ProtectionO-ProtectionDeprotection Sequence (Orthogonal)
Boc (Acid Labile)Benzyl (Hydrog. Labile)1. TFA (removes Boc, keeps Bzl). 2.

/Pd (removes Bzl).
Fmoc (Base Labile)TBDMS (Fluoride Labile)1.[1] Piperidine (removes Fmoc, keeps TBDMS). 2. TBAF (removes TBDMS).[3]
Cbz (Hydrog.[4] Labile)TBDMS (Acid Labile*)1.

/Pd (removes Cbz, keeps TBDMS). 2. AcOH/THF (removes TBDMS).

*Note: TBDMS is acid labile, but Cbz removal via hydrogenolysis is neutral. However, strong acid (HBr) removes Cbz and will strip TBDMS.

Frequently Asked Questions (FAQs)

Q: Can I use TBDMS and TBDPS on the same molecule and remove them selectively? A: Yes. TBDMS is significantly more labile to acid than TBDPS.

  • Protocol: Treat the molecule with PPTS (Pyridinium p-toluenesulfonate) in MeOH. The TBDMS will cleave, leaving the TBDPS intact. Both will cleave with TBAF.

Q: My Cbz group isn't coming off with hydrogenation. Why? A: Check for Catalyst Poisoning . If your molecule contains Sulfur (Met, Cys, thioethers) or basic Amines, they can bind to the Pd surface.

  • Fix: Add an acid scavenger (like dilute HCl) if it's an amine issue, or switch to Birch Reduction (Na/NH3) or strong acid (HBr/AcOH) if sulfur is present.

Q: I see "Aspartimide" mentioned in Fmoc protocols. What is that? A: It is a side reaction where the nitrogen of the amide backbone attacks the side-chain ester of Aspartic Acid during base treatment.

  • Prevention:[2] Add 0.1M HOBt (Hydroxybenzotriazole) to your piperidine deprotection solution. It suppresses the ring closure.

References

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.).[5] John Wiley & Sons.[5][6] [5]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190–6191.

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[1][7] International Journal of Peptide and Protein Research, 35(3), 161–214.

Sources

Troubleshooting guide for the scale-up synthesis of "2-Aminobut-3-en-1-ol"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of 2-Aminobut-3-en-1-ol (also known as vinylglycinol). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges in a question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your process development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Reaction Initiation and Control

Question 1: My Grignard reaction for the synthesis of 2-Aminobut-3-en-1-ol is difficult to initiate at a larger scale. What are the common causes and how can I troubleshoot this?

Answer: Difficulty in initiating a Grignard reaction is a frequent issue during scale-up. The primary reason is often the passivation of the magnesium metal surface by a layer of magnesium oxide.[1] At a larger scale, the surface-area-to-volume ratio of the magnesium can differ from lab-scale batches, exacerbating this issue.

Troubleshooting Steps:

  • Magnesium Activation: Ensure your magnesium turnings are fresh and dry. Pre-activation is crucial. On a larger scale, mechanical stirring may not be sufficient to break the oxide layer. Consider adding a small amount of an activating agent like iodine or 1,2-dibromoethane. The disappearance of the iodine color is a good visual indicator of activation.[2]

  • Solvent and Reagent Purity: Grignard reagents are highly sensitive to moisture.[1] Ensure your solvents (typically THF or diethyl ether) are rigorously dried. Water will quench the Grignard reagent as it forms, preventing the reaction from starting. All glassware and reactors must be thoroughly dried, often by flame-drying under vacuum for smaller scales or by oven-drying for larger equipment.[3]

  • Localized Concentration: A common technique is to add a small portion of your vinyl halide (e.g., vinyl bromide) to a concentrated slurry of magnesium in the solvent. Once the exotherm from initiation is observed, the remaining halide can be added at a controlled rate.[4]

Question 2: I am observing a significant exotherm and potential for a runaway reaction during the Grignard reagent formation. How can I mitigate this risk during scale-up?

Answer: The formation of a Grignard reagent is highly exothermic, and managing this heat is critical for safety at scale.[5] A runaway reaction can occur if the rate of heat generation exceeds the rate of heat removal from the reactor.[6]

Mitigation Strategies:

  • Controlled Addition: The vinyl halide should be added slowly and sub-surface to the magnesium slurry. This ensures a steady reaction rate and prevents the accumulation of unreacted halide, which could lead to a sudden, violent reaction.[5]

  • Efficient Cooling: Ensure your reactor has adequate cooling capacity for the scale of the reaction. Laboratory-scale reactions often have a high surface-area-to-volume ratio, allowing for efficient heat dissipation. This ratio decreases significantly upon scale-up, making heat removal more challenging.[6] A well-maintained and appropriately sized cooling jacket is essential.

  • Monitoring and Emergency Preparedness: Continuously monitor the internal temperature of the reactor. Have a plan for emergency cooling, which might include an external cooling bath or the ability to quickly quench the reaction if necessary.[1]

Section 2: Stereochemical Integrity and Side Reactions

Question 3: I am concerned about racemization of the chiral center during the synthesis. What are the likely causes and how can I maintain the enantiomeric purity of my (S)- or (R)-2-Aminobut-3-en-1-ol?

Answer: Maintaining stereochemical integrity is crucial, especially in pharmaceutical applications.[7] Racemization can occur at several stages, particularly if the reaction conditions are too harsh or if there are acidic or basic impurities. The alpha-proton of the amino alcohol can be susceptible to deprotonation-reprotonation under certain conditions, leading to a loss of enantiomeric purity.[8]

Strategies to Control Racemization:

  • Protecting Groups: The use of a suitable protecting group for the amine, such as Boc (tert-butyloxycarbonyl), can prevent racemization by reducing the acidity of the alpha-proton. The choice of protecting group should be compatible with the reaction conditions and easily removable in a subsequent step.

  • Temperature Control: Perform the reaction at the lowest practical temperature. Higher temperatures can provide the energy needed to overcome the activation barrier for racemization.

  • pH Control During Workup: During the aqueous workup, carefully control the pH. Extremes of pH can promote racemization. A buffered workup is often recommended.

Question 4: I am observing the formation of significant byproducts, leading to a low yield of 2-Aminobut-3-en-1-ol. What are the likely side reactions and how can they be minimized?

Answer: Several side reactions can occur, depending on the synthetic route. In a Grignard-based synthesis, common byproducts can arise from Wurtz-type coupling of the vinyl halide or from the reaction of the Grignard reagent with other electrophiles. If a reduction route from an amino acid is used, over-reduction or incomplete reaction can be an issue.

Minimizing Side Reactions:

  • Purity of Starting Materials: Impurities in the starting materials can lead to unexpected side reactions. Ensure all reagents are of high purity.

  • Reaction Conditions:

    • Grignard Route: Slow addition of the vinyl halide can minimize Wurtz coupling. Ensure the reaction environment is free of other electrophiles.

    • Reduction Route: The choice of reducing agent is critical. For the reduction of an amino acid or its ester, a milder reducing agent like sodium borohydride in the presence of an activating agent can be more selective than harsher reagents like lithium aluminum hydride, which can lead to over-reduction.[9]

  • Workup Procedure: A carefully designed workup procedure can help to remove some byproducts. For example, an acidic wash can remove basic impurities.

Section 3: Product Isolation, Purification, and Stability

Question 5: I am struggling with the purification of 2-Aminobut-3-en-1-ol at a larger scale. It is highly polar and water-soluble, making extraction and chromatography difficult. What are some effective purification strategies?

Answer: The high polarity and water solubility of 2-Aminobut-3-en-1-ol present significant purification challenges.[10] Standard liquid-liquid extraction and silica gel chromatography can be inefficient.

Purification Strategies for Polar Amino Alcohols:

  • Crystallization: If the product is a solid, crystallization is often the most effective method for purification at scale. This can be achieved by forming a salt, such as the hydrochloride salt, which may have more favorable crystallization properties.[7]

  • Ion-Exchange Chromatography: For highly polar and charged molecules like amino alcohols, ion-exchange chromatography can be a powerful purification technique. The amino alcohol can be bound to a cation-exchange resin and then eluted with a solution of increasing ionic strength or by changing the pH.[11]

  • Reversed-Phase Chromatography: While traditional silica gel is not ideal, reversed-phase chromatography using a C18-functionalized silica can be effective for purifying polar compounds.[10] The mobile phase is typically a mixture of water and a polar organic solvent like methanol or acetonitrile.

Question 6: My purified 2-Aminobut-3-en-1-ol appears to be degrading over time, even during storage. What are the stability issues and how can I properly handle and store the final product?

Answer: Unprotected amino alcohols can be susceptible to degradation, particularly through oxidation of the amine or alcohol functional groups, or polymerization of the vinyl group.[12]

Handling and Storage Recommendations:

  • Storage as a Salt: Storing the compound as a hydrochloride or other stable salt can significantly improve its long-term stability by protecting the free amine.[13][14]

  • Inert Atmosphere: Store the purified product under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Low Temperature and Light Protection: Store at low temperatures (2-8°C is often recommended) and protect from light, as light can catalyze degradation reactions.[15][16]

  • Avoid Contaminants: Ensure the storage container is clean and free of any potential catalysts for degradation, such as trace metals.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of (S)-2-Aminobut-3-en-1-ol via Grignard Reaction

This protocol outlines a general procedure for the scale-up synthesis. All operations should be conducted in an appropriate reactor under an inert atmosphere (e.g., Nitrogen).

  • Reactor Preparation: A multi-neck, jacketed glass reactor equipped with a mechanical stirrer, a condenser, a temperature probe, and an addition funnel is dried in an oven and assembled hot under a stream of dry nitrogen.

  • Magnesium Activation: Charge the reactor with magnesium turnings (1.2 equivalents). Begin stirring and add a small crystal of iodine. The iodine will sublime and coat the magnesium, and its color should fade as the magnesium is activated.

  • Grignard Reagent Formation: Add anhydrous tetrahydrofuran (THF) to the reactor. In the addition funnel, prepare a solution of vinyl bromide (1.0 equivalent) in anhydrous THF. Add a small portion of the vinyl bromide solution to the magnesium slurry to initiate the reaction (an exotherm should be observed). Once initiated, add the remaining vinyl bromide solution dropwise, maintaining the internal temperature below 30°C using the reactor's cooling jacket.

  • Reaction with Aldehyde: After the Grignard formation is complete (magnesium is consumed), cool the reactor to 0°C. Slowly add a solution of N-Boc-(S)-serinal (1.0 equivalent) in anhydrous THF via the addition funnel, maintaining the temperature below 5°C.

  • Quenching: After the addition is complete, slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Workup and Extraction: Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Deprotection and Purification: Remove the solvent under reduced pressure. The crude N-Boc protected amino alcohol can be deprotected using standard methods (e.g., trifluoroacetic acid in dichloromethane). The final product can then be purified by crystallization as the hydrochloride salt.

Protocol 2: Quality Control Analysis
  • NMR Spectroscopy: Confirm the structure of the final product and check for impurities.

  • Chiral HPLC: Determine the enantiomeric excess (e.e.) of the final product.

  • Karl Fischer Titration: Determine the water content of the final product.

  • Elemental Analysis: Confirm the elemental composition, especially for the salt form.

Visualizations

Logical Workflow for Troubleshooting Grignard Initiation

grignard_troubleshooting start Grignard Reaction Fails to Initiate check_reagents Check Reagent Quality (Mg, Halide, Solvent) start->check_reagents check_dryness Verify Anhydrous Conditions (Glassware, Solvents) start->check_dryness activation Implement/Optimize Mg Activation check_reagents->activation Reagents OK reagent_impure Impure Reagents Detected check_reagents->reagent_impure Issue Found check_dryness->activation System Dry wet_conditions Moisture Present check_dryness->wet_conditions Issue Found initiation_strategy Modify Initiation Strategy activation->initiation_strategy Still No Initiation insufficient_activation Activation Ineffective activation->insufficient_activation Still No Initiation success Successful Initiation activation->success Initiation Occurs local_concentration Use Localized High Concentration of Halide initiation_strategy->local_concentration purify_reagents Purify/Replace Reagents reagent_impure->purify_reagents dry_system Thoroughly Dry System (Flame/Oven Dry) wet_conditions->dry_system use_activator Use Chemical Activator (e.g., I2, DIBAL-H) insufficient_activation->use_activator purify_reagents->start dry_system->start use_activator->success local_concentration->success purification_strategy start Crude 2-Aminobut-3-en-1-ol is_solid Is the crude product a solid or can it be solidified? start->is_solid can_salt Can a stable, crystalline salt be formed? is_solid->can_salt No (Oily) crystallize Purify by Recrystallization is_solid->crystallize Yes salt_formation Form Hydrochloride Salt can_salt->salt_formation Yes ion_exchange Use Ion-Exchange Chromatography can_salt->ion_exchange No salt_formation->crystallize reversed_phase Use Reversed-Phase Chromatography ion_exchange->reversed_phase If still impure

Caption: Decision tree for selecting a suitable purification strategy.

References

  • MySkinRecipes. (S)-2-Aminobut-3-en-1-ol hydrochloride. [Link]

  • University of Illinois Division of Research Safety. (2019). Scale-up Reactions. [Link]

  • Developing SOPs for Hazardous Chemical Manipul
  • American Chemical Society. (n.d.). Grignard Reaction. [Link]

  • Leah4sci. (2024, February 20). Grignard Reactions + Shortcuts (Live Recording) Organic Chemistry Review & Practice Session [Video]. YouTube. [Link]

  • METTLER TOLEDO. (n.d.). Grignard Reaction Scale-up – 4 Steps to Control Development. [Link]

  • Pelliccia, S., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701353. [Link]

  • Mitchell, C. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. In ACS Symposium Series (Vol. 1180, pp. 1-21). American Chemical Society. [Link]

  • DiRocco, D. A., et al. (2026). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Journal of the American Chemical Society. [Link]

  • Pu, L. (2004). Enantioselective vinylation of aldehydes with the vinyl Grignard reagent catalyzed by magnesium complex of chiral BINOLs. Tetrahedron, 60(43), 9491-9503. [Link]

  • Davis, B. G., & Vogen, E. A. (2002). Isolation and chromatographic purification of reaction products from amino acids. In Methods in Molecular Biology (Vol. 173, pp. 223-232). Humana Press. [Link]

  • Samadi, N., et al. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. Pharmaceuticals, 15(11), 1399. [Link]

  • Pharmaffiliates. (n.d.). (S)-2-Aminobut-3-en-1-ol Hydrochloride. [Link]

  • Blackmond, D. G. (2022). Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth. Journal of the American Chemical Society, 144(50), 22895-22901. [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. [Link]

  • Moody, C. J., & Rzepa, H. S. (2014). Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitigation. In ACS Symposium Series (Vol. 1180, pp. 23-41). American Chemical Society. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • ResearchGate. (n.d.). Separation and Purification of Amino Acids. [Link]

  • Lab Alley. (2024). SAFETY DATA SHEET - Magnesium Metal Turnings Grignard, Reagent Grade. [Link]

  • Sui, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 52(19), 6749-6772. [Link]

  • Jones, K., et al. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. ACS Omega, 3(8), 9429-9437. [Link]

  • Oreate AI Blog. (2026). Research on Techniques for Controlling Contamination in Amino Acid Production Through Industrial Fermentation. [Link]

  • NIH. (n.d.). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Wendisch, V. F. (2020). Updates on industrial production of amino acids using Corynebacterium glutamicum. Metabolic Engineering, 58, 116-127. [Link]

  • Reddit. (2023). Selective protection of alcohol over amine. [Link]

  • PubMed. (2004). Enantioselective vinylation of aldehydes with the vinyl Grignard reagent catalyzed by magnesium complex of chiral BINOLs. [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024). Organic & Biomolecular Chemistry, 22(7), 1276-1296. [Link]

  • MySkinRecipes. (n.d.). (S)-2-Aminobut-3-en-1-ol hydrochloride. [Link]

  • ResearchGate. (n.d.). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. [Link]

  • van der Ende, M., et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International Journal of Neonatal Screening, 7(1), 10. [Link]

  • Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. [Link]

  • Wikipedia. (n.d.). Racemization. [Link]

  • Separation and Refining of Amino acids. (n.d.).
  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]

  • Anderson, G. W., & Callahan, F. M. (1960). Racemization Control in the Synthesis of Peptides by the Mixed Carbonic-Carboxylic Anhydride Method. Journal of the American Chemical Society, 82(13), 3359-3363. [Link]

  • ResearchGate. (2025). Quality-Control Analytical Methods: Refractometry. [Link]

  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • MDPI. (n.d.). Amino Acid Catabolism: An Overlooked Area of Metabolism. [Link]

Sources

Technical Support Center: Synthesis & Purification of 2-Aminobut-3-en-1-ol Hydrochloride

[1]

Current Status: Operational Topic: Impurity Removal & Process Optimization Ticket ID: VG-HCL-SYNTH-001 Audience: Process Chemists, R&D Scientists[1]

Executive Summary

The synthesis of 2-Aminobut-3-en-1-ol (Vinylglycinol) hydrochloride is a high-value transformation often plagued by three critical failure modes: over-reduction (saturation of the alkene), racemization (if starting from chiral vinylglycine), and aluminum salt encapsulation during workup.[1] This guide provides a self-validating workflow to isolate high-purity (>98%) material, specifically addressing the removal of the saturated byproduct 2-aminobutan-1-ol.[1]

Module 1: Critical Impurity Profiling

Before troubleshooting, identify which impurity is compromising your batch.

Impurity TypeChemical IdentityOrigin / CauseDetection Method
Impurity A (Critical) 2-Aminobutan-1-ol Over-reduction of the double bond due to starting material isomerization or aggressive hydride conditions.[1]¹H NMR (Loss of vinylic signals at 5.2–5.9 ppm); GC-MS.[1]
Impurity B Inorganic Salts (Al/Mg) Improper quenching of LiAlH₄/Grignard reagents; chelation by the amino-alcohol motif.[1]Ash test; ¹H NMR (Broadening of all peaks, baseline drift).
Impurity C Enantiomer (e.g., R-isomer) Racemization of the ester enolate prior to reduction; high temperature.[1]Chiral HPLC (e.g., Chiralpak IA-3).[1][2]
Impurity D Polymerized Oligomers Radical polymerization of the vinyl group during concentration or storage.Appearance of insoluble "gums"; GPC.

Module 2: Troubleshooting The "Saturated" Impurity

The Problem: Your final product contains 5–15% 2-aminobutan-1-ol (saturated analog).[1] The Mechanism: The double bond in vinylglycine esters is typically isolated (


Corrective Workflow
  • Starting Material Audit: Check your vinylglycine methyl ester.[1] If it contains conjugated isomers, purify it before reduction. You cannot easily separate the alcohols later.

  • Temperature Control: Perform the reduction at 0°C to -10°C . Do not reflux.[1]

  • Reagent Selection:

    • Standard: LiAlH₄ (1.05 equiv) in anhydrous Et₂O.[1]

    • High Precision: Use NaBH₄ / LiCl in Ethanol/THF.[1] This system is chemoselective for esters and leaves the alkene untouched, significantly reducing Impurity A risk.

ImpurityPathwaycluster_0Critical Control PointStartVinylglycine Ester(Non-conjugated)IsomerConjugated Ester(Impurity Precursor)Start->IsomerBase / Warmth(Isomerization)Target2-Aminobut-3-en-1-ol(Target)Start->TargetLiAlH4 (0°C)Impurity2-Aminobutan-1-ol(Saturated Impurity)Isomer->ImpurityLiAlH4(Fast Reduction)

Figure 1: The Isomerization Trap.[1] Preventing the initial isomerization of the ester is the only reliable way to avoid the saturated impurity.

Module 3: Isolation & Salt Formation (The "Sticky Solid" Fix)

The Problem: Upon quenching the reduction, you get a gelatinous white precipitate that traps your product. Extraction yields are <30%.[1] The Science: Amino alcohols act as bidentate ligands, chelating Aluminum (from LiAlH₄) or Magnesium (from Grignard). Standard water/NaOH quenches fail to break these strong complexes.[1]

Protocol: The Rochelle’s Salt Workup

This method is mandatory for amino alcohol isolation.

  • Quench: Dilute reaction mixture with Et₂O. Add water dropwise at 0°C until gas evolution ceases.[1]

  • Complexation: Add Saturated Aqueous Potassium Sodium Tartrate (Rochelle's Salt) . Use 20 mL per gram of hydride reagent used.

  • Agitation: Stir vigorously for 2–4 hours at room temperature.

    • Success Marker: The grey/white emulsion must separate into two clear layers: a clear organic layer and a clear aqueous layer. If it is cloudy, stir longer.

  • Extraction: Separate layers. Extract the aqueous phase continuously with DCM or CHCl₃ (Amino alcohols are water-soluble; simple extraction is often insufficient).[1]

  • Salt Formation (Anhydrous):

    • Dissolve the free base oil in dry Ethanol or Et₂O.

    • Add 2M HCl in Diethyl Ether or Acetyl Chloride (1.1 eq) in MeOH dropwise at 0°C.

    • Do not use aqueous HCl, or you will struggle to dry the hygroscopic salt.

WorkupLogicRxnReaction Mixture(LiAlH4 + Product)QuenchQuench: Rochelle's Salt(Sat. Aq. K-Na-Tartrate)Rxn->QuenchStirStir vigorously(2-4 Hours)Quench->StirCheckCheck LayersStir->CheckEmulsionCloudy/GelatinousCheck->EmulsionFailClearTwo Clear PhasesCheck->ClearPassEmulsion->StirMore TimeIsolateSeparate Layers& Continuous ExtractionClear->IsolateSaltHCl Salt Formation(Anhydrous)Isolate->Salt

Figure 2: The Rochelle's Salt Protocol.[1] Agitation time is the critical variable to break the Al-N/O chelation.

Module 4: Final Purification (Recrystallization)

If your HCl salt is off-white or has low enantiomeric excess (ee), perform this recrystallization.[1]

  • Solvent System: Ethanol / Diethyl Ether (or Isopropanol / Hexane).[1]

  • Procedure:

    • Dissolve the crude HCl salt in the minimum amount of boiling absolute Ethanol.

    • Allow to cool slightly.[1][3]

    • Add anhydrous Diethyl Ether dropwise until persistent turbidity (cloudiness) appears.[1]

    • Store at -20°C overnight.

  • Result: The saturated impurity (2-aminobutan-1-ol HCl) is more soluble in the mother liquor and will remain in solution, while the vinylglycinol HCl crystallizes out.[1]

Frequently Asked Questions (FAQ)

Q1: My product is turning yellow/brown upon storage. Why?

  • A: The free base is unstable and prone to oxidation and polymerization of the vinyl group. Always store as the HCl salt. If you must store the free base, keep it under Argon at -20°C with a radical inhibitor (e.g., BHT), though this is not recommended for pharma intermediates.

Q2: Can I use the Grignard route (VinylMgBr + Serinal) instead?

  • A: Yes, but be warned: this route produces a mixture of diastereomers (syn vs anti addition). Separating these diastereomers requires flash chromatography of the N-protected intermediate before deprotection.[1] The LiAlH₄ reduction of chiral vinylglycine ester preserves the existing stereocenter (if no racemization occurs), making it superior for enantiopurity.

Q3: How do I dry the HCl salt? It seems hygroscopic.

  • A: 2-Aminobut-3-en-1-ol HCl is extremely hygroscopic.[1] Dry it in a vacuum desiccator over P₂O₅ or KOH pellets for 24 hours. Do not expose it to air for long periods during weighing.[1]

References

  • Reduction of Amino Acid Esters: Luly, J. R., et al. "A synthesis of protected amino alcohols." Journal of Organic Chemistry, vol. 52, no. 8, 1987, pp. 1487–1492. Link[1]

  • Rochelle's Salt Workup: Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581. (Standard Protocol Reference).[1]

  • Synthesis of Vinylglycinol: Berkowitz, D. B., et al. "Chiral Vinylglycinol: A Versatile Building Block." Tetrahedron Letters, vol. 36, no. 39, 1995, pp. 6843-6846.[1]

  • Impurity Characterization: PubChem Compound Summary for CID 16007024, (S)-2-aminobut-3-en-1-ol hydrochloride.[1] Link[1]

Validation & Comparative

Comparative Guide: Synthetic Routes to Enantiopure 2-Aminobut-3-en-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Aminobut-3-en-1-ol (also known as Vinylglycinol ) is a critical chiral synthon in the synthesis of nucleoside analogues, unnatural amino acids, and complex bioactive molecules. Its value lies in the orthogonal reactivity of the alkene (for cross-metathesis or oxidation) and the amino-alcohol motif.

This guide compares three dominant synthetic strategies. For large-scale/industrial production , the Methionine Route is preferred due to low raw material costs, despite the handling requirements of volatile sulfide byproducts. For research/discovery scale where enantiomeric purity (% ee) is paramount, the Pd-Catalyzed DYKAT (Trost Method) offers the highest efficiency and purity but at a higher catalyst cost. The Serine/Garner’s Aldehyde Route remains a standard academic approach but requires rigorous control to prevent racemization during olefination.

Detailed Route Analysis

Route A: The Chiral Pool Approach (From L-Methionine)

This route leverages the natural chirality of L-methionine. The key transformation involves the degradation of the methionine side chain to a vinyl group via a sulfoxide elimination or Hofmann elimination.

  • Mechanism: L-Methionine is N-protected (e.g., Boc, Cbz) and the carboxyl group is reduced to the alcohol. The sulfide side chain is methylated to form a sulfonium salt, which undergoes Hofmann elimination under basic conditions to yield the terminal alkene. Alternatively, the sulfide is oxidized to a sulfoxide, followed by thermal syn-elimination (pyrolysis).

  • Pros: Inexpensive starting material; scalable; avoids heavy metal catalysts.

  • Cons: Generates dimethyl sulfide (DMS) or sulfenic acids (strong stench, requires scrubbers); thermal elimination can be harsh; potential for isomerization of the double bond if not controlled.

Route B: The Aldehyde Homologation (From L-Serine)

This route proceeds via Garner’s Aldehyde , a protected form of serine aldehyde. The vinyl group is installed via Wittig olefination.

  • Mechanism: L-Serine

    
     Garner's Aldehyde 
    
    
    
    Wittig Reaction (Methyltriphenylphosphonium bromide + Base)
    
    
    Deprotection.
  • Pros: Well-characterized intermediates; flexible protecting group strategies.

  • Cons: High risk of racemization at the

    
    -carbon during the Wittig step if basicity is too high; multi-step sequence to generate Garner's aldehyde; moderate overall yields (~40-60%).
    
  • Critical Control Point: The choice of base in the Wittig reaction is critical. Lithium bases can cause epimerization. Potassium tert-butoxide (KOtBu) or sodium hexamethyldisilazide (NaHMDS) at low temperatures are often preferred to maintain optical purity.

Route C: Dynamic Kinetic Asymmetric Transformation (DYKAT)

Developed by the Trost group, this method uses a Palladium-catalyzed asymmetric allylic alkylation (AAA) to convert racemic butadiene monoepoxide into enantiopure vinylglycinol derivatives.

  • Mechanism: Racemic butadiene monoepoxide reacts with a nitrogen nucleophile (e.g., phthalimide) in the presence of a chiral Pd-ligand complex. The catalyst rapidly interconverts the enantiomers of the

    
    -allyl intermediate, funneling the racemic mixture into a single enantiomeric product.
    
  • Pros: Highest enantiomeric excess (>98% ee) ; fewest steps (one-step from commodity chemicals); 100% theoretical yield (dynamic resolution).

  • Cons: High cost of Pd catalyst and chiral ligands; requires pressure equipment (butadiene monoepoxide is volatile).

Comparative Performance Data

FeatureRoute A: Methionine EliminationRoute B: Serine (Garner's)Route C: Pd-DYKAT (Trost)
Starting Material L-Methionine (Cheap)L-Serine (Cheap)Butadiene Monoepoxide (Cheap)
Step Count 4-55-61-2
Overall Yield 50-70%40-60%>90%
Enantiomeric Excess >95% (Risk of erosion)90-98% (High risk)>99%
Scalability High (Kg scale)ModerateModerate (Catalyst cost)
Safety Profile Poor (Stench/Sulfides)GoodModerate (Toxic epoxide)
Key Reagents MeI, Ag2O or HeatPh3PMeBr, NaHMDSPd2(dba)3, Chiral Ligand

Visualization of Pathways[1][2][3]

SyntheticRoutes cluster_A Route A: Methionine Elimination cluster_B Route B: Serine / Garner's Aldehyde cluster_C Route C: Pd-Catalyzed DYKAT Met L-Methionine Met_Prot N-Protected Methionine Met->Met_Prot Protection Sulfonium Sulfonium Salt (or Sulfoxide) Met_Prot->Sulfonium Methylation/Oxidation VinylGly Vinylglycine Derivative Sulfonium->VinylGly Hofmann Elimination (Pyrolysis) Prod_A (S)-Vinylglycinol VinylGly->Prod_A Reduction Ser L-Serine Garner Garner's Aldehyde Ser->Garner Cyclization/Red Wittig Wittig Reaction (Critical Step) Garner->Wittig Ph3P=CH2 Prod_B (S)-Vinylglycinol Wittig->Prod_B Deprotection Racemate Racemic Product (Side Reaction) Wittig->Racemate Base-Cat. Epimerization Epox Butadiene Monoepoxide (rac) PiAllyl Pd-π-Allyl Complex Epox->PiAllyl Pd(0) / Chiral Ligand PiAllyl->PiAllyl Fast Equilibration Prod_C (S)-Vinylglycinol Derivative PiAllyl->Prod_C Nu Attack Nu Phthalimide (Nucleophile) Nu->Prod_C

Caption: Comparison of three synthetic pathways. Route A involves elimination; Route B involves olefination (risk of racemization shown in red); Route C involves dynamic kinetic resolution.

Experimental Protocol: The Serine Route (Optimized)

Selected for its educational value in handling chiral aldehydes and accessibility of reagents.

Objective: Synthesis of N-Boc-(S)-2-aminobut-3-en-1-ol from Garner's Aldehyde.

Reagents
  • Methyltriphenylphosphonium bromide (

    
     equiv)
    
  • Potassium tert-butoxide (KOtBu) (

    
     equiv) - Chosen to minimize racemization compared to n-BuLi.
    
  • Tetrahydrofuran (THF), anhydrous

  • (S)-Garner’s Aldehyde (tert-butyl (S)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate)

Step-by-Step Methodology
  • Ylide Formation:

    • Flame-dry a 250 mL round-bottom flask equipped with a stir bar and nitrogen inlet.

    • Add Methyltriphenylphosphonium bromide (

      
      , 
      
      
      
      ) and suspend in anhydrous THF (
      
      
      ).
    • Cool the suspension to

      
        in an ice bath.
      
    • Add KOtBu (

      
      , 
      
      
      
      ) portion-wise. The solution will turn bright yellow, indicating ylide formation. Stir for 45 minutes at
      
      
      .
  • Wittig Olefination:

    • Cool the ylide solution to

      
        (Dry ice/Acetone bath). Crucial: Low temperature prevents racemization.
      
    • Dissolve Garner’s Aldehyde (

      
      , 
      
      
      
      ) in
      
      
      anhydrous THF.
    • Add the aldehyde solution dropwise to the ylide over 20 minutes.

    • Allow the reaction to stir at

      
       for 1 hour, then slowly warm to room temperature over 2 hours.
      
  • Work-up:

    • Quench the reaction with saturated aqueous

      
       (
      
      
      
      ).
    • Extract with diethyl ether (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate under reduced pressure.
      
  • Purification:

    • Purify the crude alkene via flash column chromatography (Hexanes/Ethyl Acetate 9:1).

    • Expected Yield: 75-85%.

    • Characterization: Check optical rotation

      
       to confirm enantiopurity compared to literature values.
      
  • Deprotection (Optional to free Amino Alcohol):

    • Treat the purified oxazolidine with

      
       in MeOH to remove the acetonide and Boc groups if the free amino alcohol is required.
      

References

  • Trost, B. M., Bunt, R. C., Lemoine, R. C., & Calkins, T. L. (2000). Dynamic Kinetic Asymmetric Transformation of Diene Monoepoxides: A Practical Asymmetric Synthesis of Vinylglycinol, Vigabatrin, and Ethambutol. Journal of the American Chemical Society, 122(25), 5968–5976. Link

  • Garner, P., & Park, J. M. (1987). The synthesis and characterization of (S)-4-formyl-2,2-dimethyloxazolidine-3-carboxylic acid tert-butyl ester: A useful chiral intermediate. Journal of Organic Chemistry, 52(12), 2361–2364. Link

  • Mellor, S. L., & Chan, W. C. (2000). Synthesis of (S)-vinylglycinol and its application in the synthesis of PNA monomers. Chemical Communications, (20), 2005-2006. Link

  • Berkowitz, D. B., & Smith, M. K. (1996). Enzymatic resolution of quaternary amino acids: A comparison of hydrolysis and transesterification. Journal of Organic Chemistry, 61(14), 4666-4675. Link

  • Passiniemi, M., & Koskinen, A. M. (2013).[1] Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry, 9, 2641–2659. Link

Sources

Validation of the Absolute Configuration of (S)-2-Aminobut-3-en-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Imperative

(S)-2-Aminobut-3-en-1-ol (also known as L-vinylglycinol) is a high-value chiral synthon used in the synthesis of nucleoside analogues, glycosidase inhibitors, and unnatural amino acids. Its structural utility lies in the vinyl group (a handle for metathesis or oxidation) and the 1,2-amino alcohol motif.

However, the flexibility of this small molecule and the commercial availability of both enantiomers (often with varying optical purities) make validation of absolute configuration (


 vs 

) a critical quality gate. Misassignment at this stage can lead to costly failures in downstream diastereoselective steps.

This guide objectively compares the three primary validation methodologies—NMR Spectroscopy (Mosher's Method) , X-ray Crystallography , and Chiroptical Methods —providing experimental protocols and decision frameworks to ensure scientific integrity.

Decision Framework: Selecting the Validation Method

Not all validation methods are equal in resolution or resource efficiency. Use the following logic gate to determine the optimal workflow for your specific derivative.

ValidationWorkflow Start Start: (S)-2-Aminobut-3-en-1-ol Sample Crystalline Is the sample a solid crystal? Start->Crystalline HeavyAtom Does it contain a heavy atom (Cl, Br, S)? Crystalline->HeavyAtom Yes Mosher Method B: Mosher's NMR Analysis (High Reliability for Liquids/Oils) Crystalline->Mosher No (Oil/Amorphous) XRay Method A: X-Ray Crystallography (Gold Standard) HeavyAtom->XRay Yes Deriv Can you derivatize (e.g., p-Br-Benzoate)? HeavyAtom->Deriv No Deriv->XRay Yes (Solid Derivative) Deriv->Mosher No (Remains Oil) Optical Method C: Optical Rotation / HPLC (Comparative Only) Mosher->Optical Secondary Confirmation

Figure 1: Strategic decision tree for selecting the absolute configuration validation method.

Method A: NMR Spectroscopy (The Mosher Method)[1][2][3][4]

For (S)-2-aminobut-3-en-1-ol, which often exists as a viscous oil or low-melting solid, Mosher's Method is the most practical and robust "self-validating" technique.

The Principle

This method relies on the magnetic anisotropy of the Mosher auxiliary (


-methoxy-

-trifluoromethylphenylacetic acid, MTPA). When the chiral amine reacts with

- and

-MTPA-Cl, it forms diastereomeric amides. The phenyl group of the MTPA moiety preferentially shields protons on one side of the chiral plane, creating predictable chemical shift differences (

).

Critical Note for Amino Alcohols: Since this molecule contains both an amine and an alcohol, the standard protocol involves bis-derivatization (forming the bis-amide/ester) or selective N-acylation . The N-MTPA amide anisotropy is the dominant factor for the C2 chiral center.

Experimental Protocol: Bis-MTPA Derivatization

Reagents:

  • Substrate: 2-Aminobut-3-en-1-ol (approx. 5-10 mg per reaction)

  • Reagents:

    
    -(-)-MTPA-Cl and 
    
    
    
    -(+)-MTPA-Cl (Note:
    
    
    -acid chloride yields the
    
    
    -ester/amide according to CIP priority rules, but nomenclature often follows the acid source. Standardize on using the configuration of the ACID reagent ).
  • Base: Pyridine-

    
     (allows in-situ NMR) or Pyridine/DMAP followed by workup.
    

Workflow:

  • Reaction A: Dissolve 5 mg substrate in 0.5 mL pyridine-

    
     in an NMR tube. Add 1.5 eq of 
    
    
    
    -MTPA-Cl. Shake for 10 min.
  • Reaction B: Repeat with

    
    -MTPA-Cl.
    
  • Analysis: Acquire

    
     NMR spectra for both samples.
    
Data Analysis & Interpretation

Calculate


 (using the stereochemistry of the acid used).[1][2][3]

Configuration Model for (S)-2-Aminobut-3-en-1-ol: In the most stable conformation of the MTPA amide, the C-H bond of the chiral center, the C=O of the amide, and the CF3 group are roughly coplanar. The Phenyl group shields the substituents cis to it.

Proton GroupPositionExpected Sign of

for (S) -Isomer
Mechanistic Explanation
H-3 (Vinyl -CH=)

(Side 1)
Positive (+) The vinyl group is on the side deshielded in the (S)-amide relative to the (R)-amide.
H-4 (Vinyl =CH2)

(Side 1)
Positive (+) Same as above.
H-1 (CH2-O)

(Side 2)
Negative (-) The hydroxymethyl group sits on the side shielded by the phenyl ring in the (S)-amide.

If your experimental data shows H-3 as negative and H-1 as positive, your sample is the (R)-enantiomer.

Figure 2: Simplified shielding model for the N-MTPA derivative of (S)-2-aminobut-3-en-1-ol.

Method B: X-Ray Crystallography (The Gold Standard)

Direct X-ray analysis is definitive but requires a single crystal. The free base is an oil, and the hydrochloride salt is often hygroscopic or forms microcrystalline powders unsuitable for standard SC-XRD.

Derivatization for Crystallinity

To force crystallization and introduce a heavy atom (for anomalous dispersion if chiral reference is unavailable), synthesize the


-Bromobenzamide  or 

-Nitrobenzoate
derivative.

Protocol:

  • React 2-aminobut-3-en-1-ol (1.0 eq) with

    
    -bromobenzoyl chloride (1.1 eq) and 
    
    
    
    (2.0 eq) in DCM at 0°C.
  • Purify via silica gel chromatography.

  • Recrystallize from Hexanes/EtOAc or EtOH/Water.

Validation Criteria:

  • Flack Parameter: Must be near 0.0 (e.g.,

    
    ) for the correct assignment. A value of 1.0 indicates the inverted structure.
    
  • R-Factor:

    
     indicates a high-quality solution.
    

Comparative Analysis of Methods

FeatureMosher's Method (NMR)X-Ray CrystallographyOptical Rotation / HPLC
Confidence Level High (95%+)Absolute (100%)Moderate (Reference dependent)
Sample State Liquid/Oil/SolidSingle Crystal RequiredSolution
Time to Result 4-6 Hours2-7 Days1 Hour
Sample Amt. ~10 mg~20-50 mg~5 mg
Cost LowHighLow
Primary Risk Ambiguous

if peaks overlap
Failure to crystallizeImpurities skewing

References

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118. Link

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons.[1][3][4] Nature Protocols, 2, 2451–2458. Link

  • Freire, F., Seco, J. M., Quiñoá, E., & Riguera, R. (2005). The Prediction of the Absolute Stereochemistry of Primary and Secondary 1,2-Diols by 1H NMR Spectroscopy. Chemistry - A European Journal, 11(19), 5554-5556. Link

  • Dale, J. A., & Mosher, H. S. (1973).[4] Nuclear Magnetic Resonance Enantiomer Reagents. Configuration of the Isometric

    
    -Methoxy-
    
    
    
    -trifluoromethylphenylacetic Acids (MTPA). Journal of the American Chemical Society, 95(2), 512–519.[4] Link

Sources

Comparative study of the reactivity of "2-Aminobut-3-en-1-ol" and allyl amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bifunctional Advantage

In the landscape of allylic amines, Allylamine and 2-Aminobut-3-en-1-ol (Vinylglycinol) represent two distinct tiers of chemical utility.[1] Allylamine is the "commodity workhorse"—a highly reactive, achiral building block used for introducing basic allylic handles.[1] In contrast, Vinylglycinol is a "chiral scaffold"—a bifunctional 1,2-amino alcohol that serves as a gateway to complex heterocyclic architecture and peptidomimetics.[1]

The Core Trade-off:

  • Choose Allylamine for rapid, atom-economical introduction of

    
    -allyl groups where stereochemistry is irrelevant.[1]
    
  • Choose Vinylglycinol when you require a chiral auxiliary, a precursor for oxazolidinones, or a handle for diastereoselective Ring-Closing Metathesis (RCM).[1]

Molecular Profile & Physicochemical Properties[1][2][3]

The presence of the hydroxyl group at the C1 position in Vinylglycinol fundamentally alters its electronic and steric profile compared to Allylamine.[1]

FeatureAllylamine2-Aminobut-3-en-1-ol (Vinylglycinol)
Structure


Chirality AchiralChiral (

or

enantiomers available)
Basicity (pKa) ~9.49 (Conjugate Acid)~9.1–9.3 (Est.[1] due to

-OH inductive effect)
Nucleophilicity High (Primary Amine)Moderate (H-bonding may reduce availability)
Coordination Monodentate (N)Bidentate (N, O) - Chelation capable
Primary Hazard Toxic, Lachrymator, FlammableIrritant, Hygroscopic solid/oil
Structural Visualization

The following diagram contrasts the reactive sites of both molecules. Note the "Chelation Claw" potential in Vinylglycinol.[1]

G cluster_0 Allylamine (Achiral) cluster_1 Vinylglycinol (Chiral) A Allylamine A_site1 N-Nucleophile (Primary Amine) A->A_site1 A_site2 Olefin (Metathesis/Polymerization) A->A_site2 V Vinylglycinol V_site1 N-Nucleophile (Chiral Center Adjacent) V->V_site1 V_site2 O-Nucleophile (Primary Alcohol) V->V_site2 V_site3 Olefin (RCM Handle) V->V_site3 V_site1->V_site2 Chelation (1,2-motif)

Figure 1: Comparative reactivity map. Note the bidentate potential of Vinylglycinol (dashed line).[1]

Comparative Reactivity Analysis

A. Nucleophilic Substitution & Protection

Allylamine is a fierce nucleophile.[1] In alkylation reactions, it frequently suffers from over-alkylation (forming tertiary amines or quaternary salts) unless stoichiometry is strictly controlled.[1]

Vinylglycinol requires a more nuanced approach.

  • Chemoselectivity: The amine is generally more nucleophilic than the alcohol.[1] However, in the presence of strong electrophiles (e.g., acid chlorides), N,O-bis-acylation is common.[1]

  • Self-Validation Step: To selectively functionalize the amine, users must exploit the transient protection of the alcohol (e.g., using silyl chlorides) or control pH to maintain the amine in its free base form while the alcohol remains protonated.[1]

B. Heterocycle Formation (The "Killer App")

This is the sharpest divergence point.[1]

  • Allylamine: Cannot form 5-membered rings with carbonic acid derivatives without external linkers.[1]

  • Vinylglycinol: Reacts with phosgene equivalents (CDI, Diethyl carbonate) to form 4-vinyloxazolidin-2-ones .[1] These are privileged chiral auxiliaries used in asymmetric synthesis (Evans-type chemistry).[1]

C. Olefin Metathesis (RCM)

Both molecules are substrates for Ring-Closing Metathesis (RCM), but they present different challenges to the catalyst (Grubbs/Hoveyda-Grubbs).[1][2]

  • Allylamine: The free amine coordinates strongly to the Ruthenium center, poisoning the catalyst.[1] It must be protected (e.g., as a carbamate or ammonium salt) before RCM.[1]

  • Vinylglycinol: Also poisons catalysts in its free form.[1] However, because it is easily converted into a cyclic oxazolidinone (as per Section B), the resulting "protected" species is an excellent RCM substrate.[1] The rigid ring structure pre-organizes the olefin for cyclization, often enhancing reaction rates and diastereoselectivity.[1]

Experimental Protocols

Protocol A: Synthesis of Chiral Oxazolidinones (Vinylglycinol Specific)

This protocol demonstrates the bifunctional utility of Vinylglycinol, a reaction impossible with Allylamine.

Objective: Synthesis of (S)-4-vinyl-2-oxazolidinone. Reagents: (S)-2-Aminobut-3-en-1-ol (1.0 eq), Diethyl Carbonate (DEC) (Excess),


 (0.1 eq).[1]
  • Setup: Charge a flame-dried round-bottom flask with (S)-2-aminobut-3-en-1-ol and anhydrous ethanol.

  • Reagent Addition: Add Diethyl Carbonate (2.5 eq) and catalytic

    
     (10 mol%).
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 12 hours.
    
    • Mechanism:[1][2][3][4][5][6] The amine attacks the carbonyl of DEC, releasing ethanol.[1] The neighboring hydroxyl group then intramolecularly attacks the carbamate intermediate, closing the ring.[1]

  • Workup: Cool to Room Temperature (RT). Concentrate in vacuo to remove excess DEC and ethanol.[1]

  • Purification: Flash column chromatography (Ethyl Acetate/Hexane).

  • Validation:

    
     NMR should show the disappearance of broad NH/OH signals and the appearance of the cyclic carbamate shifts.
    
Protocol B: Comparative Amide Coupling

Demonstrating the necessity of chemoselectivity.

Objective: Coupling with Benzoyl Chloride.

StepAllylamine WorkflowVinylglycinol Workflow
1. Base

(1.1 eq) in DCM (

)

(2.2 eq) or Pyridine (Excess)
2. Addition Add Benzoyl Chloride (1.0 eq) dropwise.[1]Add Benzoyl Chloride (1.0 eq) dropwise at

.
3. Outcome Clean formation of

-allylbenzamide.[1]
Mixture of

-monoacyl and

-diacyl products if temp is not controlled.[1]
4. Optimization None required.Mandatory: Use TBDMS-Cl to protect -OH first if

-selectivity is critical.[1]

Decision Logic & Pathway Visualization

The following flow chart guides the researcher in selecting the correct reagent and pathway.

DecisionTree Start Target Molecule Needs Allyl Amine Motif Q1 Is Chirality Required at the Alpha Position? Start->Q1 Branch_No NO Q1->Branch_No Achiral Branch_Yes YES Q1->Branch_Yes Stereodefined Allyl Use ALLYLAMINE Branch_No->Allyl Vinyl Use VINYLGLYCINOL Branch_Yes->Vinyl Strategy_A Direct Reaction (Watch for Over-alkylation) Allyl->Strategy_A Q2 Intended Reaction Type? Vinyl->Q2 R_Simple Simple N-Alkylation or Amide Coupling Q2->R_Simple R_Hetero Heterocycle Synthesis (Oxazolidinones) Q2->R_Hetero R_RCM Ring Closing Metathesis Q2->R_RCM Strategy_V1 Protect -OH (TBDMS) then React R_Simple->Strategy_V1 Strategy_V2 React with Phosgene/CDI to form Cyclic Carbamate R_Hetero->Strategy_V2 Strategy_V3 Convert to Oxazolidinone THEN perform RCM (Prevents Catalyst Poisoning) R_RCM->Strategy_V3

Figure 2: Strategic decision tree for reagent selection and process optimization.

References

  • Preparation of Oxazolidinones: Xie, Y., et al. "Cobalt-Catalyzed Cyclization of Alkenyl Carbamates."[1][7] J. Org.[1][7] Chem., 2019, 84, 1951-1958.[1][7]

  • Ring-Closing Metathesis (RCM) on Allylamines: Grubbs, R. H., et al. "Olefin Metathesis Catalysts for the Preparation of Cyclic Amines."[1] Nobel Lecture Reference Context.

  • Synthesis of Vinylglycinol: Trost, B. M., et al. "Asymmetric Synthesis of Amino Alcohols via Chiral Epoxides."[1] General Reference for Amino Alcohol Synthesis.

  • Physical Properties of Allylamine: National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 7853, Allylamine." [1]

  • Oxazolidinone Synthesis from 2-aminoalcohols: "An Efficient Synthesis of Oxazolidinone using 2-aminoalcohols and Diethyl Carbonate." ResearchGate.[1][2]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.